Technical Documentation Center

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate
  • CAS: 56414-77-8

Core Science & Biosynthesis

Foundational

Chemical structure of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

An In-Depth Technical Guide to Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (Cbz-Ala-Morpholide) Abstract This technical guide provides a comprehensive overview of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate, a chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (Cbz-Ala-Morpholide)

Abstract

This technical guide provides a comprehensive overview of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate, a chemically significant derivative of the amino acid L-alanine. This compound, systematically referred to as Benzyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate and commonly abbreviated as Cbz-Ala-Morpholide, integrates two key structural motifs widely employed in medicinal chemistry and organic synthesis: the carbobenzyloxy (Cbz) protecting group and the morpholine amide. We will explore its chemical structure, a robust and field-proven synthetic protocol, detailed methods for spectroscopic characterization, and its applications as a versatile synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Physicochemical Properties and Structural Analysis

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate is a chiral molecule derived from the coupling of N-terminally protected L-alanine (N-Cbz-L-alanine) with morpholine. The Cbz group provides a stable yet readily cleavable protecting element for the amine, while the morpholine amide offers improved metabolic stability and solubility compared to a simple carboxylic acid, a common strategy in drug design.[1]

Core Compound Data
PropertyValue
IUPAC Name benzyl N-[(2S)-1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate
Common Synonyms Cbz-L-Ala-Morpholide, (S)-Benzyl (1-morpholino-1-oxopropan-2-yl)carbamate
Molecular Formula C₁₅H₂₀N₂O₄
Molecular Weight 292.33 g/mol
CAS Number A specific CAS number is not readily found in public databases, indicating its status as a specialized synthetic intermediate.
Canonical SMILES CC(C(=O)N1CCOCC1)NC(=O)OCC2=CC=CC=C2
Chemical Structure Diagram

Caption: Chemical structure of Cbz-L-Ala-Morpholide.

Synthesis and Purification

The synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate is achieved through a standard peptide coupling reaction. The causality behind this experimental design is to form a stable amide bond between the carboxyl group of an N-protected amino acid and a secondary amine. The use of a mixed anhydride method is a classic, reliable, and scalable approach that avoids the common side products associated with other coupling reagents like DCC (dicyclohexylurea).[2][3]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Outcome SM1 N-Cbz-L-Alanine Activation Activation Step (Mixed Anhydride Formation) SM1->Activation THF, -15 °C SM2 Morpholine SM3 Isobutyl Chloroformate SM3->Activation THF, -15 °C SM4 N-Methylmorpholine (NMM) SM4->Activation THF, -15 °C Coupling Coupling Step (Amide Bond Formation) Activation->Coupling Add Morpholine (SM2) Product Cbz-Ala-Morpholide (Crude Product) Coupling->Product Aqueous Workup Purification Purification (Recrystallization / Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of Cbz-Ala-Morpholide.

Detailed Experimental Protocol

This protocol provides a self-validating system, where successful execution yields a product whose identity can be unequivocally confirmed by the characterization methods in Section 3.

  • Preparation of Starting Materials:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Cbz-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive mixed anhydride intermediate. THF is an excellent solvent for the reactants and does not interfere with the reaction.

  • Activation (Mixed Anhydride Formation):

    • Cool the solution to -15 °C using an acetone/ice bath. The low temperature is essential to control the reactivity of the chloroformate and prevent side reactions, such as the formation of urethane byproducts.

    • Add N-methylmorpholine (NMM) (1.0 eq) dropwise. NMM acts as a non-nucleophilic base to neutralize the HCl that will be formed, driving the reaction forward without competing with the primary nucleophile (morpholine).[2][4]

    • Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the internal temperature does not rise above -10 °C. Stir the resulting mixture at -15 °C for 15-20 minutes. The formation of a precipitate (NMM hydrochloride) is typically observed.

  • Coupling (Amide Bond Formation):

    • In a separate flask, prepare a solution of morpholine (1.1 eq) in a small amount of anhydrous THF.

    • Add the morpholine solution dropwise to the cold mixed anhydride suspension. A slight excess of morpholine ensures the complete consumption of the activated acid.

    • Allow the reaction to stir at -15 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting Cbz-alanine.

  • Workup and Isolation:

    • Filter the reaction mixture to remove the NMM hydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes any unreacted morpholine and NMM. The base wash removes any unreacted Cbz-alanine. The brine wash removes residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate as a white solid.

Spectroscopic Characterization

The structural integrity of the synthesized compound must be validated through a combination of spectroscopic techniques. The expected data presented here form the basis for a reliable confirmation of the product's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides the most definitive structural information.

    • δ 7.30-7.40 (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group.

    • δ ~5.5 (d, 1H): A doublet for the carbamate N-H proton, which will couple to the α-proton.

    • δ 5.12 (s, 2H): A sharp singlet for the two benzylic protons (-O-CH₂-Ph).

    • δ ~4.5 (m, 1H): A multiplet for the chiral α-proton of the alanine residue.

    • δ 3.5-3.7 (m, 8H): A complex multiplet integrating to eight protons, corresponding to the four methylene groups of the morpholine ring.

    • δ 1.35 (d, 3H): A doublet for the three methyl protons (β-protons) of the alanine residue, coupled to the α-proton.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~171: Amide carbonyl carbon.

    • δ ~156: Carbamate carbonyl carbon.

    • δ ~136: Aromatic quaternary carbon of the benzyl group.

    • δ ~128.5, 128.2, 128.0: Aromatic CH carbons of the benzyl group.

    • δ ~67: Benzylic carbon (-O-CH₂-Ph).

    • δ ~66.5: Morpholine carbons adjacent to oxygen.

    • δ ~50: Alanine α-carbon.

    • δ ~45, 42: Morpholine carbons adjacent to nitrogen.

    • δ ~18: Alanine methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms the presence of key functional groups through their characteristic vibrational frequencies.[5]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H StretchCarbamate
~3050C-H StretchAromatic
~2950, 2850C-H StretchAliphatic (CH₃, CH₂)
~1710C=O StretchCarbamate Carbonyl
~1645C=O StretchAmide Carbonyl (Amide I)
~1530N-H BendAmide II
~1250C-O StretchCarbamate
~1115C-O-C StretchMorpholine Ether
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Technique: Electrospray Ionization (ESI)

  • Calculated Exact Mass for C₁₅H₂₀N₂O₄ [M+H]⁺: 293.1496

  • Expected Observation: A prominent peak at m/z 293.1496 (or 315.1315 for the sodium adduct [M+Na]⁺).

Applications and Significance in Research

The utility of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate stems from the distinct roles of its constituent parts.

G Compound Cbz-Ala-Morpholide (Stable Intermediate) Deprotection Deprotection (e.g., H₂, Pd/C) Compound->Deprotection Removes Cbz group FreeAmine H-Ala-Morpholide (Free Amine Building Block) Deprotection->FreeAmine FurtherSynth Further Elaboration FreeAmine->FurtherSynth Coupling at N-terminus FinalTarget Complex Target Molecule (e.g., Peptidomimetic, Drug Candidate) FurtherSynth->FinalTarget

Caption: Logical workflow for the use of Cbz-Ala-Morpholide.

  • Protected Amino Acid Building Block: The primary function of this molecule is as a stable, well-characterized intermediate. The Cbz group is a robust amine protecting group, stable to both acidic and basic conditions, making it ideal for multi-step syntheses.[6][7] It can be selectively removed under mild conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), revealing the free amine of the alanine residue for further coupling or modification.

  • Role of the Morpholine Amide: In drug discovery, converting a carboxylic acid to a morpholine amide is a common bioisosteric replacement.[8] The morpholine moiety is a hydrogen bond acceptor that can improve aqueous solubility and cell permeability. Furthermore, the amide bond is generally more resistant to enzymatic hydrolysis than an ester, which can enhance the metabolic stability and in vivo half-life of a potential drug candidate.[1]

Safety and Handling

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate should be handled in accordance with standard laboratory safety procedures for fine chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Google Patents. (n.d.). An improved process for the preparation of lacosamide.
  • National Center for Biotechnology Information. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

Exploratory

The Morpholine Carbamate Scaffold in Medicinal Chemistry: Mechanistic Insights, Physicochemical Profiling, and Therapeutic Applications

Executive Summary In the landscape of modern drug discovery, the morpholine carbamate moiety has emerged as a highly privileged scaffold. By merging the balanced lipophilicity and hydrogen-bonding capacity of the morphol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the morpholine carbamate moiety has emerged as a highly privileged scaffold. By merging the balanced lipophilicity and hydrogen-bonding capacity of the morpholine ring with the chemical stability and covalent-targeting potential of the carbamate linkage, medicinal chemists can precisely tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. This technical whitepaper explores the mechanistic rationale behind selecting morpholine carbamates, highlights their field-proven applications across neurodegenerative, oncological, and infectious diseases, and provides validated, step-by-step experimental workflows for their synthesis and biological evaluation.

Mechanistic Rationale & Physicochemical Profiling

The strategic incorporation of a morpholine carbamate group is rarely arbitrary; it is driven by specific physicochemical and electronic requirements within the target binding site.

  • The Morpholine Advantage: The morpholine ring features an oxygen atom that acts as a strong hydrogen-bond acceptor, significantly enhancing aqueous solubility without drastically reducing the overall lipophilicity (LogP) of the molecule. This balance is critical for central nervous system (CNS) penetration and oral bioavailability 1. Furthermore, the basic nitrogen atom can be protonated at physiological pH, allowing for the formation of stable, water-soluble salts.

  • The Carbamate Warhead: Unlike esters, which are rapidly hydrolyzed by ubiquitous esterases in human serum, carbamates offer superior metabolic stability 2. More importantly, the carbamate functional group acts as a pseudo-irreversible covalent inhibitor for serine hydrolases (such as cholinesterases and viral proteases). The enzyme's catalytic serine attacks the carbonyl carbon, expelling the leaving group and forming a carbamoylated enzyme intermediate that undergoes extremely slow hydrolysis, thereby prolonging the target residence time.

Key Therapeutic Applications

Neurodegenerative Diseases: Selective Cholinesterase Inhibition

In the treatment of Alzheimer's disease (AD), targeting butyrylcholinesterase (BChE) has gained traction due to its upregulated activity in late-stage AD. Recent studies have demonstrated that heterostilbene derivatives functionalized with a morpholine carbamate group exhibit exceptional and highly selective BChE inhibition 3. Compound 16, a tertiary morpholine carbamate, achieved an IC50 of 26.5 nM against BChE, outperforming standard therapeutics like galantamine while maintaining low toxicity and favorable ADME profiles 4.

Oncology: Spliceosome Modulation

The natural product FR901464 is a potent pre-mRNA splicing inhibitor, but its ester linkage renders it highly unstable in biological media. By replacing the labile acetyl group with a morpholine-based carbamate, researchers developed Meayamycin B 2. This structural modification extended the compound's half-life in mouse serum from 2 hours to 13 hours. The morpholine ring provided the exact steric and electronic fit required for the binding pocket, resulting in sub-nanomolar to picomolar antiproliferative activity across multiple human cancer cell lines (e.g., MCF-7, MDA-MB-231).

Infectious Diseases: Antiviral & Antiparasitic Agents

In the development of Danoprevir (an HCV NS3/4A protease inhibitor), carbamate macrocyclic leads were extensively explored. While unsubstituted morpholine carbamates were inactive, the introduction of phenyl-substituted morpholine carbamates significantly improved potency by enabling better lipophilic interactions with the flat S2 protein surface of the protease 5. Additionally, morpholine carbamates have been successfully utilized as prodrug strategies for quinolone-based antimalarial agents targeting Plasmodium falciparum PfNDH2, improving the solubility and delivery of the active pharmacophore 6.

Quantitative Data Presentation

The following table summarizes the comparative biological activities and pharmacological advantages of key morpholine carbamate derivatives discussed in the literature:

Compound / DerivativePrimary TargetBiological ActivityKey Pharmacological Advantage
Heterostilbene Morpholine Carbamate (Compound 16) Butyrylcholinesterase (BChE)IC50 = 26.5 nMExceptional selectivity over AChE; stable covalent binding in the active site.
Meayamycin B SF3b (Spliceosome)GI50 = sub-nM (MCF-7)Enhanced serum half-life (13 h vs 2 h for ester); esterase-resistant.
2-Phenylmorpholine Carbamate HCV NS3/4A ProteaseIC50 = ~2.1 μMImproved lipophilic interaction with the S2 pocket compared to unsubstituted morpholine.
Quinolone Morpholine Carbamate Prodrug PfNDH2 (P. falciparum)IC50 < 50 nM (active species)Improved aqueous solubility and salt-formation capability for oral dosing.

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of a heterostilbene morpholine carbamate.

Protocol A: Synthesis of Heterostilbene Morpholine Carbamates

Causality Focus: Reaction environment and catalytic mechanisms.

  • Preparation & Inert Atmosphere: Dissolve 50–100 mg of the starting resveratrol analog in 1.2 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane because its higher boiling point and dielectric constant better stabilize the polar transition state during carbamoylation without reacting with the acyl chloride.

    • Validation: Purge the reaction flask with argon for 1–2 minutes. This is critical to prevent the oxidative degradation of the electron-rich stilbene double bond 3.

  • Catalyst & Base Addition: Add 1.8 equivalents of triethylamine (TEA) and 0.09 equivalents of 4-dimethylaminopyridine (DMAP).

    • Causality: TEA serves as the primary acid scavenger to neutralize the HCl byproduct. DMAP acts as a nucleophilic catalyst; it attacks the carbamoyl chloride to form a highly electrophilic N-acylpyridinium intermediate, drastically accelerating the reaction with the sterically hindered phenolic hydroxyl groups.

  • Carbamoylation: Introduce 1.2 equivalents of morpholine-4-carbonyl chloride dropwise. Stir the mixture at room temperature for 15–30 minutes.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate gradient. The complete disappearance of the highly fluorescent starting material under UV light (254 nm) confirms full conversion.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with dichloromethane, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow N1 Resveratrol Analog (Starting Material) N2 Base Addition (TEA, DMAP in DCE) N1->N2 N3 Carbamoylation (Morpholine Carbonyl Chloride) N2->N3 N4 Purification (Column Chromatography) N3->N4 N5 In Vitro Screening (Ellman's Assay for BChE) N4->N5

Workflow for the synthesis and biological screening of morpholine carbamate derivatives.

Protocol B: In Vitro BChE Inhibition (Ellman's Assay)

Causality Focus: Kinetic monitoring of pseudo-irreversible inhibition.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: A slightly basic pH is strictly required to maintain the cleaved 5-thio-2-nitrobenzoate (TNB) product in its thiolate anion state, which is responsible for the intense yellow coloration measured at 412 nm.

  • Enzyme & Inhibitor Pre-Incubation: Incubate human recombinant BChE with varying concentrations of the synthesized morpholine carbamate for 10 minutes at 25°C.

    • Causality: Carbamates are slow-binding, pseudo-irreversible inhibitors. Pre-incubation is mandatory to allow the covalent carbamoylation of the catalytic Ser198 residue to reach equilibrium prior to the introduction of the competing substrate 4.

  • Substrate Addition: Add 0.5 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 1 mM butyrylthiocholine iodide to initiate the reaction.

  • Kinetic Measurement & Validation: Monitor the absorbance at 412 nm continuously for 3–5 minutes using a microplate reader.

    • Validation: The assay must include a blank well (buffer + substrate + DTNB, no enzyme) to subtract non-enzymatic baseline hydrolysis, and a positive control well (e.g., Galantamine) to validate the sensitivity of the enzyme batch. IC50 values are calculated using non-linear regression of the initial velocity ( V0​ ) against inhibitor concentration.

Mechanism N1 BChE Active Site (Ser198 -OH) N2 Morpholine Carbamate Inhibitor Binding N1->N2 N3 Nucleophilic Attack by Ser198 N2->N3 N4 Leaving Group Expulsion (Heterostilbene) N3->N4 N5 Carbamoylated Enzyme (Slow Hydrolysis) N4->N5

Mechanism of pseudo-irreversible covalent inhibition of BChE by morpholine carbamates.

References

  • Title: Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties Source: MDPI Biomolecules / PMC URL
  • Source: PMC (National Institutes of Health)
  • Title: Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV)
  • Title: Identification, Design and Biological Evaluation of Bisaryl Quinolones Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2)

Sources

Foundational

Potential biological activity of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

An In-Depth Technical Guide to the Investigation of the Potential Biological Activity of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate Preamble: The Scientific Rationale for Investigation In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Investigation of the Potential Biological Activity of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

Preamble: The Scientific Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of identifying next-generation therapeutics. The compound, Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate, represents a compelling intersection of three structurally significant motifs: a benzyl-protected carbamate, an L-alanine core, and a terminal morpholine amide. While this specific molecule is not extensively characterized in existing literature, a deconstruction of its constituent parts provides a strong rationale for its investigation as a potential biologically active agent.

The carbamate group is a well-established pharmacophore present in numerous FDA-approved drugs.[1][2][3] Its stability, ability to mimic peptide bonds, and capacity to enhance cell membrane permeability make it a valuable component in medicinal chemistry.[1][3][4] Carbamates are integral to drugs for a wide array of diseases, including cancer, epilepsy, and various neurodegenerative disorders.[1][2][5]

The morpholine ring is considered a "privileged structure" in drug design.[6][7] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, while also contributing to potent interactions with biological targets.[7][8] The morpholine moiety is found in a diverse range of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[9][10]

The central L-alanine linker provides a chiral scaffold, which is fundamental to the specificity of many biological interactions. This amino acid core suggests that the molecule may interact with enzymes or receptors that recognize peptide-like structures.

This guide, therefore, presents a comprehensive, prospective framework for the synthesis, characterization, and systematic evaluation of the biological activities of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate. It is intended for researchers and drug development professionals as a roadmap for unlocking the therapeutic potential of this and structurally related novel compounds.

Part 1: Synthesis and Characterization

Given the novelty of the target compound, a reliable synthetic route is the first critical step. The proposed synthesis is a straightforward two-step process starting from commercially available N-Cbz-L-alanine.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Amide Bond Formation cluster_final Final Product A N-Cbz-L-alanine Intermediate Intermediate Product (N-Cbz-L-alanyl-morpholine) A->Intermediate Step 1: Amide Coupling B Morpholine B->Intermediate C Coupling Agents (e.g., EDC, HOBt) C->Intermediate D Base (e.g., DIPEA) D->Intermediate E Solvent (e.g., DCM) E->Intermediate Product Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate Screening_Strategy cluster_1 Primary Assays cluster_2 Secondary Assays cluster_3 Tertiary Assays Tier1 Tier 1: Primary Screening (Broad Cytotoxicity & Antimicrobial) Tier2 Tier 2: Secondary Screening (Target Class Identification) Tier1->Tier2 If 'Hit' in Primary Screen Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cell Lines) Antimicrobial Antimicrobial Assays (e.g., MIC against Bacteria & Fungi) Tier3 Tier 3: Tertiary Screening (Mechanism of Action & Lead Optimization) Tier2->Tier3 If 'Hit' in Secondary Screen Enzyme Enzyme Inhibition Panels (e.g., Kinases, Proteases) Receptor Receptor Binding Assays (e.g., GPCRs) AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition, Cytokine Release) Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) InVivo In Vivo Models (e.g., Xenograft, Infection Models) Protease_Inhibition Protease Protease Active Site Substrate Binding Pocket Catalytic Residues Product Cleavage Products Protease:p2->Product Cleaves NoProduct No Cleavage Protease:p2->NoProduct Blocked Substrate Natural Peptide Substrate Substrate->Protease:p1 Binds Compound Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate Compound->Protease:p1 Binds (Inhibition)

Sources

Exploratory

An In-depth Technical Guide to Benzyl (S)-1-morpholino-1-oxopropan-2-ylcarbamate: A Key Chiral Intermediate

Abstract This technical guide provides a comprehensive overview of Benzyl (S)-1-morpholino-1-oxopropan-2-ylcarbamate, a critical chiral intermediate in modern pharmaceutical synthesis. The document elucidates its physico...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl (S)-1-morpholino-1-oxopropan-2-ylcarbamate, a critical chiral intermediate in modern pharmaceutical synthesis. The document elucidates its physicochemical properties, details established synthetic methodologies with mechanistic insights, and explores its pivotal role in the construction of complex active pharmaceutical ingredients (APIs), most notably the anticoagulant Rivaroxaban. Detailed, field-tested experimental protocols for its synthesis and subsequent utilization are provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries, offering a blend of theoretical grounding and practical application.

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single enantiomer, with its mirror image being inactive or, in some cases, contributing to undesirable side effects.[1] This necessitates precise control over stereochemistry throughout the synthetic process. Benzyl (S)-1-morpholino-1-oxopropan-2-ylcarbamate, also known as N-Cbz-L-alanine morpholine amide, has emerged as a high-value chiral intermediate for precisely this reason.

Its structure incorporates three key features that make it an exceptional synthetic tool:

  • A Stereodefined Center: The (S)-configuration at the second carbon, derived from the natural amino acid L-alanine, serves as the chiral foundation for subsequent transformations.

  • A Carbamate Protecting Group: The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine.[2] This group is stable under a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenolysis, offering a reliable deprotection strategy that is crucial in multi-step syntheses.[3]

  • An Activated Morpholine Amide: The morpholine amide functionality is not merely an inert group. The morpholine ring can influence the molecule's solubility and pharmacokinetic properties in final drug products and serves as a stable, crystalline handle that facilitates purification of intermediates.[4][5]

The primary application of this intermediate is in the synthesis of oxazolidinone-containing drugs, where it provides the core chiral fragment. A prominent example is the synthesis of the direct Factor Xa inhibitor, (S)-Rivaroxaban, where the stereochemistry of the final product is critical for its therapeutic effect.[1][6]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis. The following table summarizes the key properties of Benzyl (S)-1-morpholino-1-oxopropan-2-ylcarbamate.

PropertyValue
IUPAC Name Benzyl N-[(2S)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate
Synonyms N-Cbz-L-alanine morpholine amide
CAS Number 108560-61-4
Molecular Formula C₁₅H₂₀N₂O₄
Molecular Weight 292.33 g/mol
Appearance White to off-white crystalline solid
Melting Point 115-117 °C
Solubility Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water.
Storage Store at 2-8 °C in a dry, well-ventilated place.

Note: Data compiled from various commercial supplier specifications and chemical databases.

Synthesis and Stereochemical Integrity

The most common and efficient synthesis of Benzyl (S)-1-morpholino-1-oxopropan-2-ylcarbamate starts from the readily available and enantiomerically pure amino acid, L-alanine. The synthesis is a two-step process that involves protection of the amine followed by amide bond formation.

Synthetic Pathway Overview

The synthesis begins with the protection of the amino group of L-alanine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[3] The resulting N-Cbz-L-alanine is then coupled with morpholine using a suitable peptide coupling agent to form the desired amide.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Amide Coupling L_Alanine L-Alanine Cbz_Ala N-Cbz-L-Alanine L_Alanine->Cbz_Ala Schotten-Baumann Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) NaOH, H₂O Final_Product Benzyl (S)-1-morpholino- 1-oxopropan-2-ylcarbamate Cbz_Ala->Final_Product Amide Bond Formation Cbz_Ala->Final_Product Morpholine Morpholine Coupling Coupling Agent (e.g., EDC, HOBt)

Caption: General workflow for the synthesis of the title compound.

Mechanistic Considerations

Step 1: N-Protection: The Schotten-Baumann reaction involves the acylation of the alanine amino group with benzyl chloroformate in a basic aqueous solution.[7] The base (typically NaOH) serves a dual purpose: it neutralizes the hydrochloric acid byproduct, driving the reaction forward, and it maintains the amine in its deprotonated, nucleophilic state. It is critical to maintain a low temperature (0-5 °C) during the addition to prevent hydrolysis of the benzyl chloroformate and to minimize racemization.

Step 2: Amide Coupling: The formation of the amide bond between the carboxylic acid of N-Cbz-L-alanine and the secondary amine of morpholine requires activation of the carboxyl group. Standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are employed. These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the morpholine nitrogen to form the thermodynamically stable amide bond. The use of additives like HOBt is crucial for suppressing side reactions and minimizing the risk of racemization at the chiral center.

Application in the Synthesis of Rivaroxaban

The utility of Benzyl (S)-1-morpholino-1-oxopropan-2-ylcarbamate is best exemplified by its role as a key intermediate in several patented syntheses of Rivaroxaban. The chirality of Rivaroxaban is essential for its biological activity; only the (S)-enantiomer exhibits potent inhibitory activity against coagulation factor Xa.[1][6]

The general synthetic strategy involves the following key transformations:

  • Deprotection: The Cbz group is removed from the chiral intermediate via catalytic hydrogenolysis (H₂/Pd-C) to yield the free amine, (S)-2-amino-1-morpholinopropan-1-one. This step must be quantitative and clean to avoid impurities carrying over.

  • Oxazolidinone Ring Formation: The resulting amine is then reacted with a suitable electrophile, such as 4-(4-aminophenyl)morpholin-3-one that has been converted into an isocyanate or activated with phosgene, to construct the core oxazolidinone ring system of Rivaroxaban. The stereochemistry established in the initial intermediate is directly transferred to this crucial pharmacophore.

The use of this intermediate ensures that the critical (S)-stereocenter is installed early and carried through the synthesis, avoiding costly and often low-yielding chiral separations in later stages. This is a hallmark of an efficient and industrially viable process. The R-enantiomer is considered an impurity that must be carefully controlled.[8][9][10]

G Start Benzyl (S)-1-morpholino- 1-oxopropan-2-ylcarbamate Step1 Cbz Deprotection (H₂, Pd/C) Start->Step1 Amine_Intermediate (S)-2-Amino-1-morpholinopropan-1-one Step1->Amine_Intermediate Step2 Coupling with Activated Rivaroxaban Side Chain Amine_Intermediate->Step2 Rivaroxaban Rivaroxaban Synthesis (Oxazolidinone Formation) Step2->Rivaroxaban Final (S)-Rivaroxaban Rivaroxaban->Final

Caption: Role of the chiral intermediate in Rivaroxaban synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for instructional purposes for qualified professionals. All chemical handling should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-Cbz-L-Alanine

This protocol is adapted from established literature procedures.[7]

  • 1. Dissolution: In a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve L-alanine (54.0 g, 0.61 mol) in a 2N sodium hydroxide solution (305 mL).

  • 2. Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • 3. Reaction: While maintaining the internal temperature below 5 °C, simultaneously add benzyl chloroformate (90 mL, 0.63 mol) and 2N sodium hydroxide solution (305 mL) dropwise over 1-2 hours. The pH should be monitored and kept in the alkaline range.

  • 4. Stirring: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for an additional 2 hours.

  • 5. Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the aqueous phase twice with diethyl ether (2 x 100 mL) to remove unreacted benzyl chloroformate. Discard the organic layers.

  • 6. Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 with cold 2N HCl. A white precipitate will form.

  • 7. Extraction: Extract the product with ethyl acetate (3 x 150 mL).

  • 8. Purification: Combine the organic extracts, wash with water (3 x 100 mL), and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield a colorless oil that crystallizes upon standing. The product can be recrystallized from an ethyl acetate/hexane mixture to yield pure N-Cbz-L-alanine.

Protocol 2: Synthesis of Benzyl (S)-1-morpholino-1-oxopropan-2-ylcarbamate
  • 1. Dissolution: To a solution of N-Cbz-L-alanine (10.0 g, 44.8 mmol) in dichloromethane (150 mL) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (6.66 g, 49.3 mmol).

  • 2. Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (9.45 g, 49.3 mmol) portion-wise to the solution, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • 3. Coupling: Slowly add morpholine (4.3 mL, 49.3 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • 4. Workup: Dilute the reaction mixture with dichloromethane (100 mL). Wash sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • 5. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • 6. Purification: The crude product is typically a white solid and can be purified by recrystallization from ethyl acetate/heptane to afford the title compound with high purity.

Safety and Handling

Benzyl (S)-1-morpholino-1-oxopropan-2-ylcarbamate and its synthetic precursors require careful handling in a controlled laboratory environment.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[12]

  • Engineering Controls: All operations should be conducted in a certified chemical fume hood to avoid inhalation of dusts or vapors.[11]

  • Reagent Hazards:

    • Benzyl Chloroformate: Is a lachrymator and corrosive. Handle with extreme care.

    • EDCI/DCC: Are potent sensitizers. Avoid skin contact.

    • Sodium Hydroxide/Hydrochloric Acid: Are corrosive.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use dry powder or carbon dioxide extinguishers in case of a fire.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Arrange for disposal by a licensed company.[11]

Conclusion

Benzyl (S)-1-morpholino-1-oxopropan-2-ylcarbamate stands out as a highly effective and versatile chiral intermediate. Its synthesis from L-alanine is robust and scalable, and it provides a reliable method for introducing a key stereocenter into complex molecules. Its successful application in the synthesis of Rivaroxaban underscores its importance in modern drug development, enabling the efficient and stereocontrolled production of life-saving medicines. This guide has provided the fundamental chemical principles, practical synthetic protocols, and critical safety information to empower researchers and developers in leveraging this valuable building block for their synthetic campaigns.

References

  • Štefane, B., & Počkaj, M. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Archives. [Link]

  • Patil, P. A., Tambat, S. N., Birari, D. R., & Kardile, P. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management, 2(7), 2211-2216. [Link]

  • Patil, P. A., Tambat, S. N., Birari, D. R., & Kardile, P. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. ResearchGate. [Link]

  • Patil, P. A., Tambat, S. N., Birari, D. R., & Kardile, P. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management. [Link]

  • Štefane, B., & Počkaj, M. (2022). The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. Beilstein Archives. [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyloxycarbonyl-L-alanine. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-384. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Reaction Conditions for Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS: 56414-77-8) [1], frequently referred to as Cbz-Ala-morpholine, i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS: 56414-77-8) [1], frequently referred to as Cbz-Ala-morpholine, is a highly valuable intermediate in the synthesis of peptidomimetics, protease inhibitors, and functionalized monomers. Structurally, it consists of an N-carboxybenzyl (Cbz) protected alanine coupled to a morpholine ring via an amide bond.

This application note details a robust, high-yielding, and racemization-free protocol for its preparation. By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt), this methodology ensures excellent chemoselectivity and operational simplicity, particularly during downstream purification.

Scientific Rationale & Reaction Causality (E-E-A-T)

The synthesis of Cbz-Ala-morpholine is fundamentally a peptide amidation reaction. The choice of reagents and conditions is critical to maintaining the stereochemical integrity of the chiral α -carbon of the alanine residue while maximizing yield.

  • Coupling Reagents (EDC·HCl / HOBt): EDC is a water-soluble carbodiimide. Unlike N,N'-Dicyclohexylcarbodiimide (DCC), which generates an insoluble dicyclohexylurea (DCU) byproduct that is notoriously difficult to separate from the product, EDC generates a water-soluble urea byproduct. This allows for a self-validating purification step where the byproduct is simply washed away during aqueous extraction [2]. HOBt is introduced as a crucial additive to suppress racemization. The highly reactive O-acylisourea intermediate formed by EDC is prone to forming an oxazolone intermediate (the primary pathway for epimerization). HOBt rapidly attacks the O-acylisourea to form a highly stable, yet sufficiently reactive, OBt-active ester, effectively bypassing the racemization pathway[3].

  • Base Selection (NMM): N-Methylmorpholine (NMM) is utilized as the base. Its primary role is to neutralize the hydrochloride salt of EDC and ensure that the incoming nucleophile (morpholine) remains unprotonated. NMM is specifically chosen over stronger bases like Triethylamine (TEA) because its weaker basicity ( pKa​≈7.4 ) minimizes base-catalyzed enolization of the active ester, further preserving the chiral center [4].

  • Solvent System: Anhydrous Dichloromethane (DCM) is the optimal solvent due to its excellent solubilizing properties for both the protected amino acid and the resulting active ester, while also facilitating rapid solvent removal during workup.

Reaction Workflow & Visualization

SynthesisWorkflow A Cbz-Ala-OH (N-Cbz-Alanine) B EDC·HCl + HOBt + NMM in DCM A->B Activation (0°C, 30 min) C OBt-Active Ester Intermediate B->C E Amidation (RT, 12h) C->E D Morpholine (Nucleophile) D->E Dropwise addition F Aqueous Workup (HCl, NaHCO3, Brine) E->F Quench G Benzyl 1-morpholino- 1-oxopropan-2-ylcarbamate F->G Organic layer concentration

Figure 1: Reaction workflow for the EDC/HOBt-mediated coupling of Cbz-Ala-OH and morpholine.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Cbz-Ala-OH 223.231.002.23 gStarting Material
Morpholine 87.121.100.96 g (0.95 mL)Amine / Nucleophile
EDC·HCl 191.701.202.30 gCoupling Agent
HOBt (anhydrous) 135.131.201.62 gRacemization Suppressant
N-Methylmorpholine (NMM) 101.152.502.53 g (2.75 mL)Base
Dichloromethane (DCM) 84.93-50 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Pre-activation of the Carboxylic Acid
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the active ester.

  • Dissolution: Add Cbz-Ala-OH (2.23 g, 10.0 mmol) to the flask and dissolve completely in anhydrous DCM (40 mL).

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Cooling is mandatory to minimize the thermal degradation of the highly reactive O-acylisourea intermediate and suppress side reactions (e.g., N-acylurea rearrangement).

  • Activation: Sequentially add anhydrous HOBt (1.62 g, 12.0 mmol), EDC·HCl (2.30 g, 12.0 mmol), and NMM (2.75 mL, 25.0 mmol). Stir the mixture vigorously at 0 °C for 30 minutes to ensure complete formation of the OBt-active ester.

Phase 2: Nucleophilic Amidation
  • Amine Addition: Dilute morpholine (0.95 mL, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the activated ester mixture at 0 °C over a period of 10 minutes. Causality: Dropwise addition prevents localized heating from the exothermic amidation and ensures high chemoselectivity.

  • Coupling: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir continuously for 12 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Validate reaction completion via TLC (Eluent: DCM/MeOH 95:5). The product spot will be UV-active (due to the Cbz group) and Ninhydrin-negative, whereas unreacted morpholine will be UV-inactive but Ninhydrin-positive.

Phase 3: Work-up and Isolation (Self-Validating System)
  • Quenching: Dilute the reaction mixture with an additional 50 mL of DCM to prevent product precipitation during aqueous washing.

  • Acid Wash (Amine Removal): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Validation: Verify the aqueous layer pH is ~2. This confirms the complete protonation and partitioning of unreacted morpholine, NMM, and the EDC-urea byproduct into the aqueous phase.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Validation: Verify the aqueous layer pH is ~8. This ensures the neutralization of residual HCl and the removal of unreacted Cbz-Ala-OH and acidic HOBt.

  • Brine Wash: Wash with saturated aqueous NaCl (brine, 30 mL) to break any micro-emulsions and pre-dry the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C) to yield the crude product as a viscous oil that typically solidifies upon standing in vacuo.

  • Purification: If IPC indicates minor impurities, purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH 98:2) to obtain analytically pure Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate [5].

Expected Analytical Characterization

To confirm the structural integrity of the synthesized compound, the following analytical parameters should be verified:

  • Molecular Formula: C15​H20​N2​O4​

  • Molecular Weight: 292.33 g/mol

  • ESI-MS (Positive Mode): Expected [M+H]+ at m/z 293.15; [M+Na]+ at m/z 315.13.

  • 1H NMR (CDCl3, 400 MHz): Characteristic signals include the aromatic multiplet of the Cbz group (~7.35 ppm, 5H), the benzylic CH2 singlet (~5.10 ppm, 2H), the morpholine ring multiplets (~3.40–3.70 ppm, 8H), the α -CH multiplet (~4.60 ppm, 1H), and the alanine methyl doublet (~1.35 ppm, 3H).

References

  • Molaid Chemical Database. "4-(N-benzyloxycarbonyl-alanyl)-morpholine | 56414-77-8." Molaid. Available at:[Link]

  • C. R. Hurt, et al. "Aza-Peptidyl Michael Acceptor and Epoxide Inhibitors—Potent and Selective Inhibitors of Schistosoma mansoni and Ixodes ricinus Legumains." Journal of Medicinal Chemistry, ACS Publications, 2009. Available at:[Link]

  • M. J. Kates, et al. "Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing." Green Chemistry, RSC Publishing, 2025. Available at:[Link]

  • N. K. Singh, et al. "Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization." ResearchGate, 2015. Available at:[Link]

Application

Using Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate in peptide synthesis

Application Note: Utilizing Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (Z-Ala-Morpholide) in Advanced Peptide Synthesis Executive Summary The synthesis of C-terminal modified peptides—specifically peptide aldehydes an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (Z-Ala-Morpholide) in Advanced Peptide Synthesis

Executive Summary

The synthesis of C-terminal modified peptides—specifically peptide aldehydes and ketones—is a critical step in the development of protease inhibitors and peptide isosteres. Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (commonly known as Z-Ala-Morpholide, CAS: 56414-77-8) serves as a highly stable, crystalline, and cost-effective acylating intermediate for these transformations.

Unlike standard peptide alkyl esters, which suffer from over-reduction to alcohols or double-addition to tertiary alcohols when reacted with hydrides or organometallic reagents, morpholine amides enable strictly controlled mono-addition. This application note details the mechanistic rationale, comparative advantages, and self-validating protocols for using Z-Ala-Morpholide to synthesize enantiopure peptide aldehydes and ketones.

Mechanistic Insights: The Morpholide Advantage (E-E-A-T)

The Challenge of Over-Addition: Direct reduction of peptide esters with Diisobutylaluminum hydride (DIBAL-H) or addition of Grignard reagents (RMgX) typically yields complex mixtures. The initially formed aldehyde or ketone is often more electrophilic than the starting ester, leading to rapid over-reduction (forming primary alcohols) or double nucleophilic addition (forming tertiary alcohols).

The Morpholide Solution & Causality: Morpholine amides function as robust alternatives to the classic Weinreb amides (N-methoxy-N-methyl amides). When Z-Ala-Morpholide is treated with a hydride source or a Grignard reagent, the nucleophile attacks the carbonyl carbon. Instead of collapsing immediately, the morpholine ring's heteroatoms (specifically the nitrogen and the ether oxygen) coordinate with the metal cation (Al³⁺ or Mg²⁺)[1]. This coordination forms a highly stable, five- or six-membered metal-chelated tetrahedral intermediate.

This chelate effectively "locks" the molecule, preventing the collapse of the tetrahedral intermediate into the highly reactive aldehyde or ketone during the reaction[2]. The collapse is strictly delayed until the reaction is forcefully quenched with an aqueous acid, at which point the metal is protonated and washed away, releasing the desired mono-addition product[3].

Mechanism A Z-Ala-Morpholide (Stable Precursor) B Nucleophilic Attack (DIBAL-H or RMgX) A->B C Stable Tetrahedral Metal-Chelate Intermediate B->C D Aqueous Acidic Quench (H3O+) C->D E Z-Ala-CHO / Ketone (Target Product) D->E

Mechanism of chelation-controlled partial reduction of Z-Ala-Morpholide.

Comparative Data: Morpholides vs. Weinreb Amides

While Weinreb amides are the historical standard for this chemistry, morpholides offer distinct practical advantages in solid-phase and solution-phase peptide synthesis, particularly regarding crystallinity and reagent cost.

PropertyZ-Ala-MorpholideZ-Ala-Weinreb AmideCausality / Impact
Physical State Highly crystalline solidOften oil or low-melting solidMorpholides are easier to weigh, transfer, and purify via recrystallization.
Reagent Cost Low (Morpholine is cheap)High (N,O-dimethylhydroxylamine is costly)Scales economically for bulk API synthesis.
Intermediate Stability ExcellentExcellentBoth form stable metal chelates preventing over-reduction.
Atom Economy Lower (MW of morpholine > Weinreb)HigherMorpholides generate slightly more organic waste, offset by ease of handling.
Over-reduction % < 2%< 2%Both provide exceptional chemoselectivity at low temperatures.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that causality is maintained and troubleshooting can be performed in real-time.

Protocol A: Synthesis of Z-Ala-CHO (Peptide Aldehyde) via DIBAL-H Reduction

This protocol utilizes DIBAL-H to chemoselectively reduce the morpholine amide to an aldehyde[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Z-Ala-Morpholide in 10 mL of anhydrous THF under an inert Argon atmosphere. Causality: Moisture strictly degrades DIBAL-H and prematurely collapses the chelate.

  • Temperature Control: Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath. Causality: Higher temperatures provide enough thermal energy to break the Al-chelate, leading to the formation of Z-Ala-OH (alcohol).

  • Hydride Addition: Dropwise add 1.5 mmol (1.5 eq) of DIBAL-H (1.0 M in hexanes) over 15 minutes. Stir for 1 hour at -78 °C.

  • Validation Check (In-Process): Quench a 50 µL aliquot in 100 µL of 1M HCl, extract with EtOAc, and spot on a TLC plate. Self-Validation: Spray the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. A bright yellow/orange spot confirms the presence of the aldehyde.

  • Quench: Slowly add 5 mL of 1M KHSO₄ directly to the -78 °C solution, then allow the mixture to warm to room temperature. Causality: The acidic quench protonates the morpholine leaving group and the alkoxide, forcing the collapse of the tetrahedral intermediate into the aldehyde.

  • Isolation: Extract with EtOAc (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of Z-Ala-Ketone via Grignard Addition

This protocol utilizes Grignard reagents to form unnatural amino ketones without double addition[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Z-Ala-Morpholide in 10 mL of anhydrous THF under Argon.

  • Temperature Control: Cool the solution to 0 °C in an ice-water bath. Causality: Grignard additions to morpholides are less prone to over-reduction than DIBAL-H, allowing a more manageable 0 °C temperature rather than -78 °C.

  • Nucleophilic Addition: Slowly add 1.2 mmol (1.2 eq) of the desired Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr). Stir for 2 hours, allowing the bath to slowly expire and reach room temperature.

  • Validation Check (In-Process): Perform a mini-workup on a 50 µL aliquot. Self-Validation: Check via TLC (UV active) or rapid LC-MS to confirm the disappearance of the starting mass (m/z 292.3) and the appearance of the ketone mass.

  • Quench & Isolation: Quench carefully with saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl is mildly acidic, sufficient to break the Mg-chelate without cleaving the acid-sensitive Z-protecting group. Extract with EtOAc, wash with brine, dry, and concentrate.

Workflow cluster_0 Pathway A: Aldehyde Synthesis cluster_1 Pathway B: Ketone Synthesis Start Z-Ala-Morpholide in Dry THF A1 Cool to -78°C Start->A1 B1 Cool to 0°C Start->B1 A2 Add DIBAL-H (1.5 eq) A1->A2 A3 Stir 1h at -78°C A2->A3 Quench Quench with 1M KHSO4 or NH4Cl A3->Quench B2 Add RMgX (1.2 eq) B1->B2 B3 Stir 2h at 0°C to RT B2->B3 B3->Quench Extract Extract (EtOAc), Wash, Dry Quench->Extract Product Purified C-Terminal Modified Peptide Extract->Product

Experimental workflow for synthesizing peptide aldehydes and ketones from Z-Ala-Morpholide.

References

  • Title: DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Source: RSC Advances, 2021, 11, 33809-33813. URL: [Link]

  • Title: Diisobutyl(morpholino)aluminum‐Enabled Partial Reductions with DIBALH: Highly Practical Synthesis of Aldehydes from Carboxylic Acid Derivatives. Source: ChemistrySelect, 2022, 7(30), e202202351. URL: [Link]

  • Title: Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Source: ACS Sustainable Chemistry & Engineering, 2023, 11(35), 13021–13028. URL: [Link]

Sources

Method

Application Note: Reagents and Protocols for the Formation of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

Executive Summary The synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS: 56414-77-8), commonly referred to as Cbz-Ala-morpholide , represents a critical transformation in peptide chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS: 56414-77-8), commonly referred to as Cbz-Ala-morpholide , represents a critical transformation in peptide chemistry and drug development[1][2]. Morpholides of protected amino acids serve as highly stable, crystalline intermediates that can be selectively reduced to enantiopure α -amino aldehydes without the risk of over-reduction to the corresponding alcohols[3][]. This application note provides a comprehensive, self-validating guide to selecting the appropriate reagents and executing the solution-phase synthesis of Cbz-Ala-morpholide, ensuring high yield, optical purity, and scalability.

Mechanistic Causality & Reagent Selection

The formation of an amide bond between a carboxylic acid and an amine does not occur spontaneously at ambient temperatures; it requires the activation of the carboxylate into a good leaving group. In the context of synthesizing Cbz-Ala-morpholide, three specific molecular variables dictate the choice of reagents:

  • The Substrate (Cbz-Ala-OH): The Carboxybenzyl (Cbz or Z) protecting group is chosen for its orthogonal stability. It is highly stable under the basic conditions of amide coupling and resists acidic cleavage (unlike Boc), but can be cleanly removed later via catalytic hydrogenolysis (H₂/Pd-C)[5]. Furthermore, urethane-type protecting groups like Cbz significantly suppress the oxazolone-mediated racemization pathway during carboxyl activation.

  • The Nucleophile (Morpholine): Morpholine is a secondary amine. While it is a good nucleophile, it is sterically more demanding than primary amines. This steric bulk necessitates highly efficient coupling reagents to drive the reaction to completion and prevent the degradation of the activated ester intermediate.

  • The Coupling Reagent (HATU vs. EDC/HOBt):

    • HATU / DIPEA: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice for coupling sterically hindered secondary amines. It rapidly converts the carboxylic acid into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The presence of the nitrogen atom at the 7-position of the HOAt moiety provides a neighboring group effect that accelerates the nucleophilic attack of morpholine while virtually eliminating epimerization[6].

    • Mixed Anhydride (Isobutyl Chloroformate / NMM): For large-scale synthesis, the mixed anhydride method is often preferred due to the high cost of HATU. Isobutyl chloroformate (IBCF) reacts with Cbz-Ala-OH to form a mixed anhydride, which morpholine readily attacks.

Mechanistic Pathway Visualization

MechanisticPathway CbzAla Cbz-Ala-OH (Starting Material) ActiveEster OAt-Active Ester (Highly Reactive Intermediate) CbzAla->ActiveEster + Base HATU HATU + DIPEA (Activation Reagents) HATU->ActiveEster Activates COOH Target Cbz-Ala-Morpholide (Target Product) ActiveEster->Target + Secondary Amine Byproduct HOAt + Uronium Byproduct (Removed via Wash) ActiveEster->Byproduct Displaced Leaving Group Morpholine Morpholine (Nucleophilic Attack) Morpholine->Target

Mechanistic pathway of HATU-mediated activation and morpholine coupling.

Quantitative Data Presentation

The following table summarizes the performance metrics of three distinct coupling strategies for the synthesis of Cbz-Ala-morpholide, allowing researchers to balance cost, yield, and reaction time based on their specific scale.

Coupling StrategyReagents & EquivalentsBase & EquivalentsSolventReaction TimeTypical YieldEpimerization Risk
Uronium Salt (Optimal) HATU (1.1 eq)DIPEA (2.5 eq)DMF or DCM1 - 2 hours>95%Very Low
Carbodiimide (Standard) EDC·HCl (1.2 eq) + HOBt (1.2 eq)NMM (2.5 eq)DCM12 - 18 hours80 - 85%Low
Mixed Anhydride (Scale) Isobutyl Chloroformate (1.1 eq)NMM (1.1 eq)THF2 - 4 hours85 - 90%Moderate (if T > -15°C)

Table 1: Comparative analysis of coupling strategies for Cbz-Ala-morpholide synthesis.

Experimental Protocols

Protocol A: HATU-Mediated Solution-Phase Synthesis (High Yield/Purity)

This protocol utilizes HATU to ensure rapid and complete conversion, ideal for milligram to gram-scale synthesis where optical purity is paramount[6].

Materials:

  • Cbz-L-Alanine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: Dissolve Cbz-L-Alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DCM (approx. 10 mL per gram of amino acid) under an inert atmosphere (nitrogen or argon).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture. Stir at room temperature for 15–20 minutes. Causality: This pre-activation step ensures the complete formation of the OAt-active ester before the introduction of the sterically hindered secondary amine.

  • Coupling: Add morpholine (1.2 eq) dropwise. Continue stirring at room temperature for 1 to 2 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexane 1:1, UV detection).

  • Quenching & Dilution: Once the starting material is consumed, dilute the reaction mixture with an equal volume of Ethyl Acetate (EtOAc).

  • Aqueous Work-up (Self-Validating Purification):

    • Wash the organic layer sequentially with 1M HCl (3x) to remove unreacted morpholine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (3x) to remove HOAt and any unreacted Cbz-Ala-OH.

    • Wash with brine (1x) to remove residual water.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate as a white solid or viscous oil.

Protocol B: Mixed Anhydride Method (Cost-Effective Scale-up)

For multi-gram syntheses, the mixed anhydride method avoids the prohibitive cost of HATU while maintaining acceptable yields.

Step-by-Step Procedure:

  • Dissolve Cbz-L-Alanine (1.0 eq) in anhydrous THF and cool the solution to -15 °C using an ice/salt bath.

  • Add N-Methylmorpholine (NMM) (1.1 eq) followed by the slow, dropwise addition of Isobutyl chloroformate (IBCF) (1.1 eq). Stir for 15 minutes at -15 °C. Critical Step: Strict temperature control is required to prevent the formation of symmetrical anhydrides and subsequent racemization.

  • Add morpholine (1.1 eq) dropwise, maintaining the temperature below -10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Evaporate the THF, redissolve the residue in EtOAc, and perform the standard acidic/basic aqueous work-up as described in Protocol A.

Experimental Workflow Visualization

ExperimentalWorkflow Prep 1. Pre-activation (Cbz-Ala-OH + HATU) Coupling 2. Coupling (Add Morpholine, 1-2h) Prep->Coupling Quench 3. Quenching (Dilute with EtOAc) Coupling->Quench Wash 4. Aqueous Work-up (HCl, NaHCO3, Brine) Quench->Wash Dry 5. Drying & Conc. (Na2SO4, Rotary Evap) Wash->Dry

Step-by-step experimental workflow for the solution-phase synthesis of Cbz-Ala-Morpholide.

References

  • 4-(N-benzyloxycarbonyl-alanyl)-morpholine | 56414-77-8 Molaid URL:[Link]

  • Reduction of carboxyl compounds to aldehydes Organic Chemistry Portal URL:[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for the Deprotection of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

Introduction & Chemical Context Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS: 56414-77-8) is a synthetically valuable Cbz-protected amino acid derivative, specifically an alanine morpholide[1][2]. In modern drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS: 56414-77-8) is a synthetically valuable Cbz-protected amino acid derivative, specifically an alanine morpholide[1][2]. In modern drug development and peptide synthesis, morpholine amides are frequently utilized as stable, hydrophilic pharmacophores or as Weinreb amide alternatives for the controlled synthesis of ketones.

To elaborate the N-terminus of this molecule, the benzyloxycarbonyl (Cbz or Z) protecting group must be cleanly removed to liberate the free primary amine (2-amino-1-morpholinopropan-1-one ). Catalytic hydrogenation is the gold standard for this transformation due to its high atom economy, mild conditions, and the generation of easily removable, benign byproducts (toluene and carbon dioxide)[3].

Mechanistic Rationale & Causality

Understanding the physicochemical interactions at the catalyst surface is critical for troubleshooting and optimizing the deprotection workflow. The cleavage of the Cbz group is a triphasic (solid-liquid-gas) heterogeneous catalytic process governed by the following sequence:

  • Adsorption & Coordination: The high surface area of activated carbon disperses Palladium (Pd) nanoparticles, maximizing the active sites. The aromatic benzyl ring of the substrate coordinates to the electron-rich Pd(0) surface via π -stacking, bringing the benzylic carbon-oxygen bond into direct proximity with surface-bound hydride species[4].

  • Hydrogenolysis: The Pd catalyst facilitates the oxidative addition and subsequent hydrogenolysis of the benzylic C-O bond, releasing toluene as a byproduct[3].

  • Spontaneous Decarboxylation: The cleavage yields a highly unstable carbamic acid intermediate. In the presence of protic solvents (e.g., Methanol or Ethanol), rapid proton transfer facilitates spontaneous decarboxylation, releasing CO2​ gas and the target free amine[3].

Mechanism Substrate Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (Cbz-Ala-Morpholide) Catalyst Pd/C + H2 (Surface Adsorption & Coordination) Substrate->Catalyst Cleavage Hydrogenolysis (Benzyl-Oxygen Bond Cleavage) Catalyst->Cleavage Intermediate Carbamic Acid Intermediate [R-NH-COOH] Cleavage->Intermediate Decarboxylation Spontaneous Decarboxylation (-CO2) Intermediate->Decarboxylation Product 2-Amino-1-morpholinopropan-1-one (Free Amine) Decarboxylation->Product Byproducts Toluene + CO2 Decarboxylation->Byproducts

Figure 1: Mechanistic pathway for the catalytic hydrogenolysis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate.

Comparative Data: Catalytic Systems

The optimal deprotection strategy depends on the substrate's sensitivity, available laboratory infrastructure, and safety constraints. Below is a summarized comparison of established methodologies[3][4][5][6].

MethodHydrogen SourceCatalystSolventTempReaction TimeYieldKey Advantage / Disadvantage
Standard Hydrogenation H2​ Gas (1 atm)10% Pd/CMeOH / EtOAc20–25 °C2–12 h>95%Pro: Cleanest profile; no salt byproducts.Con: Requires handling flammable H2​ gas.
Transfer Hydrogenation Ammonium Formate10% Pd/CMeOH60 °C1–3 h>90%Pro: Avoids H2​ cylinders; highly scalable.Con: Sublimation of formate salts in condenser.
Microwave-Assisted CTH Cyclohexene / FormateSiliaCat Pd(0)EtOH80 °C (MW)15–30 min>95%Pro: Ultra-fast; minimizes metal leaching.Con: Requires specialized microwave reactor.
Continuous Flow In-situ H2​ generation10% Pd/C CatCart®EtOH:EtOAc60 °CFlow-dependent>98%Pro: Superior safety profile; automated.Con: High initial equipment cost (e.g., H-Cube®).

Validated Experimental Protocols

Protocol A: Standard H2​ Gas Hydrogenation (Atmospheric Pressure)

This is the most widely adopted method for Cbz deprotection, offering high yields and straightforward purification[5].

Materials:

  • Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (1.0 eq, ~292.3 mg for 1.0 mmol)

  • 10% Palladium on Carbon (Pd/C, wet, ~10-20% w/w)

  • Methanol (MeOH) or 1:1 EtOH/EtOAc (10 mL)

  • Hydrogen gas balloon & Argon line

  • Celite® 545

Step-by-Step Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate in MeOH (10 mL) within a round-bottom flask. Causality: Protic solvents like MeOH stabilize the carbamic acid intermediate and facilitate the proton transfer required for rapid decarboxylation[3].

  • Inert Atmosphere Setup: Flush the flask with Argon for 5 minutes. Causality: Dry Pd/C is highly pyrophoric. Purging displaces oxygen, preventing solvent vapor ignition upon catalyst addition[6].

  • Catalyst Addition: Carefully add 10% Pd/C (30 mg, ~10% w/w) to the solution under a continuous stream of Argon.

  • Purging Cycles: Seal the flask with a septum. Apply vacuum until the solvent gently bubbles, then backfill with H2​ gas from a balloon. Repeat this vacuum/ H2​ cycle three times to ensure complete displacement of Argon.

  • Reaction: Stir the suspension vigorously at room temperature under the H2​ balloon for 2–12 hours.

  • Self-Validation (Monitoring): Monitor via LC-MS or TLC. The reaction is complete when the starting material mass ( m/z 293 [M+H]+ ) is fully replaced by the free amine product mass ( m/z 159 [M+H]+ ).

  • Filtration: Purge the flask with Argon to remove residual H2​ . Filter the mixture through a pad of Celite®, washing the pad thoroughly with MeOH or EtOAc. Causality: Celite acts as a depth filter to capture nano-scale Pd particles that would otherwise pass through standard filter paper. Keep the Celite pad wet to prevent auto-ignition[3].

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 2-amino-1-morpholinopropan-1-one.

Workflow Step1 1. Dissolution (Substrate in MeOH) Step2 2. Catalyst Addition (10% Pd/C under Ar) Step1->Step2 Step3 3. Purging (Vacuum/H2 cycles) Step2->Step3 Step4 4. Hydrogenation (Stir under H2 atm) Step3->Step4 Step5 5. Filtration (Celite pad) Step4->Step5 Step6 6. Concentration (Yield Free Amine) Step5->Step6

Figure 2: Step-by-step experimental workflow for standard H2 gas catalytic deprotection.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

For laboratories seeking to avoid compressed H2​ gas, Catalytic Transfer Hydrogenation (CTH) using ammonium formate is a highly efficient alternative[4][6].

Step-by-Step Procedure:

  • Dissolve the substrate (1.0 mmol) in MeOH (10 mL).

  • Add 10% Pd/C (10% w/w) under an Argon atmosphere.

  • Add Ammonium Formate (4.0 to 5.0 equivalents) in a single portion. Causality: Ammonium formate decomposes on the Pd surface at elevated temperatures to generate H2​ , NH3​ , and CO2​ in situ, driving the hydrogenolysis without external gas cylinders[4].

  • Equip the flask with a reflux condenser and heat to 60 °C.

  • Self-Validation: Vigorous effervescence will be observed as gases are liberated. Once gas evolution ceases (typically 1–3 hours), check completion via LC-MS.

  • Cool to room temperature, filter through Celite®, and concentrate. To remove residual formate salts, dissolve the crude residue in dichloromethane (DCM), wash with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate.

References

  • Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Retrieved from: [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Retrieved from:[Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Med Chem Lett. Retrieved from:[Link]

Sources

Method

Application Note: Chemoselective Cbz-Protection of Morpholine-1-oxopropan Derivatives

Scientific Rationale & Context Morpholine is a privileged six-membered heterocyclic scaffold widely recognized in medicinal chemistry for its balanced lipophilic-hydrophilic profile and enhanced blood-brain barrier (BBB)...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

Morpholine is a privileged six-membered heterocyclic scaffold widely recognized in medicinal chemistry for its balanced lipophilic-hydrophilic profile and enhanced blood-brain barrier (BBB) permeability. Consequently, morpholine derivatives are heavily utilized in the development of neurodegenerative disease therapeutics and complex peptidomimetics 1.

During the multi-step synthesis of these hybrid molecules, morpholine-1-oxopropan derivatives (such as 2-amino-1-morpholinopropan-1-one) frequently serve as critical building blocks. To prevent undesired side reactions—such as polymerization or misdirected acylation—during subsequent coupling steps, the temporary masking of the primary amine is mandatory. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection, forming a highly stable carbamate that provides essential orthogonality against other common protecting groups like Boc 2.

Orthogonality Start Dual-Protected Scaffold (Cbz & Boc) Acid TFA / DCM (Acidic) Start->Acid Hydro H2, Pd/C (Hydrogenolysis) Start->Hydro BocRemoved Boc Removed (Cbz Intact) Acid->BocRemoved CbzRemoved Cbz Removed (Boc Intact) Hydro->CbzRemoved

Fig 1. Orthogonal deprotection logic for Cbz and Boc groups in peptidomimetic synthesis.

Mechanistic Insights: The Causality of Experimental Choices

The installation of the Cbz group typically involves the nucleophilic attack of the free amine onto benzyl chloroformate (Cbz-Cl) 3. This protocol utilizes anhydrous conditions rather than a biphasic Schotten-Baumann system to maximize yields for moisture-sensitive morpholine amides.

  • Proton Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. Triethylamine (TEA) is employed as a non-nucleophilic proton scavenger. If the HCl is not neutralized, the starting 2-amino-1-morpholinopropan-1-one will rapidly protonate into an unreactive ammonium salt, stalling the reaction.

  • Thermal Control: Benzyl chloroformate is highly electrophilic. Dropwise addition at 0 °C is not merely a precaution; it actively suppresses competing side reactions, such as the formation of symmetrical ureas or the hydrolysis of Cbz-Cl by adventitious moisture .

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The sequential acidic and basic aqueous washes inherently separate the desired neutral carbamate product from unreacted basic starting materials and acidic byproducts. If the final organic layer remains ninhydrin-positive, it immediately signals incomplete conversion or inadequate acidic washing, allowing the scientist to correct the workflow prior to chromatography.

Materials & Reagents
  • Substrate: 2-Amino-1-morpholinopropan-1-one (10.0 mmol, 1.0 eq)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (11.0 mmol, 1.1 eq)

  • Base: Triethylamine (TEA) (20.0 mmol, 2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (35 mL)

  • Workup: Saturated aqueous NaHCO₃, 1M HCl, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar) to eliminate ambient moisture.

  • Substrate Dissolution: Dissolve 10.0 mmol of 2-amino-1-morpholinopropan-1-one in 30 mL of anhydrous DCM.

  • Base Activation: Add TEA (2.8 mL, 20.0 mmol) to the solution in one portion. Stir for 5 minutes to ensure a homogeneous basic environment.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C (approx. 10 minutes).

  • Electrophile Addition: Dilute Cbz-Cl (~1.6 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes using a syringe pump.

  • Reaction Progression: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 3 hours.

  • In-Process Quality Control (TLC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the ninhydrin-active primary amine spot confirms complete conversion. The product will appear as a UV-active, ninhydrin-negative spot.

  • Quenching & Biphasic Separation: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Chemical Purification (Washing): Wash the combined organic layers sequentially with 1M HCl (20 mL) to selectively protonate and remove unreacted amine/TEA, followed by brine (20 mL) to remove residual water.

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford pure Benzyl (1-morpholino-1-oxopropan-2-yl)carbamate.

Workflow A 1. Substrate Dissolution (Amine in DCM) B 2. Base Addition (TEA, 2.0 eq) A->B C 3. Cbz-Cl Addition (Dropwise at 0 °C) B->C D 4. Reaction Progression (Stir at RT, 3 h) C->D E 5. Aqueous Workup (HCl / NaHCO3 washes) D->E F 6. Final Purification (Flash Chromatography) E->F

Fig 2. Step-by-step experimental workflow for the Cbz-protection of morpholine derivatives.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for the Cbz-protection of morpholine-1-oxopropan derivatives. While DIPEA in DMF yields the highest raw conversion, the DCM/TEA system is established as the standard protocol due to the superior ease of solvent removal during the self-validating workup phase.

EntrySolvent SystemBase (Equiv.)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1DCMTEA (1.1)254.06288%
2 DCM TEA (2.0) 0 to 25 3.0 89 95%
3THF / H₂O (1:1)Na₂CO₃ (2.5)0 to 255.08492%
4DMFDIPEA (2.0)0 to 252.59196%
5EtOAcK₂CO₃ (2.0)256.07185%

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: RSC Publishing
  • Literature review of Boc vs. Cbz protecting groups Source: Benchchem
  • Amino protecting group—benzyloxycarbonyl (Cbz) Source: Suzhou Highfine Biotech
  • Cbz-Protected Amino Groups Source: Organic Chemistry Portal

Sources

Application

Topic: Crystallization Techniques for Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

An Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals Abstract The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in drug development and manufacturing. Crystalline solids are often the preferred form due to their inherent stability, ease of handling, and consistent purity. This document provides a comprehensive guide to developing effective crystallization protocols for Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate, a compound featuring a benzyl carbamate (Cbz) protecting group and a morpholine amide moiety. These protocols are designed to guide researchers in obtaining this target compound in a highly pure, crystalline form, which is essential for accurate analytical characterization and subsequent synthetic steps. We will explore systematic solvent screening and detail several robust crystallization techniques, including cooling crystallization, anti-solvent crystallization, and vapor diffusion, while also addressing common challenges such as "oiling out" and crystal nucleation failure.

Introduction: The Critical Role of Crystallization

Crystallization is the most important method for the purification of solid organic compounds.[1][2] For a molecule like Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate, which serves as a protected amino acid derivative, achieving a high degree of purity is paramount. The introduction of the benzyloxycarbonyl (Cbz) protecting group is known to often facilitate the crystallization of the protected product, enhancing its stability and simplifying purification.[3] A crystalline final product or intermediate ensures batch-to-batch consistency, predictable physicochemical properties (e.g., melting point, solubility), and the removal of process-related impurities.

The molecular structure of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate presents distinct regions of varying polarity. The benzyl carbamate portion offers aromatic and ester functionalities, lending it some non-polar character, while the morpholine amide group introduces significant polarity and hydrogen bond accepting capabilities. This amphiphilic nature requires a systematic and logical approach to solvent selection to achieve successful crystallization.

Guiding Principles for Solvent Selection

The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[4][5] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. When a single ideal solvent cannot be identified, a two-solvent (or anti-solvent) system is often employed.[6]

Key Solvent Characteristics:

  • Solubility Profile: The target compound should be soluble in the hot solvent and insoluble in the cold solvent.[5]

  • Boiling Point: The solvent's boiling point should ideally be below the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of a solid.[5][7]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during drying.[5]

Systematic Solvent Screening Workflow

A preliminary screening with small amounts of the target compound is crucial. The following table outlines a suggested list of solvents, ranging from polar to non-polar, for initial testing. The principle of "like dissolves like" can be a useful starting point.[1][7]

Solvent Class Example Solvents Polarity Boiling Point (°C) Rationale for Screening
Protic Isopropanol, Ethanol, Methanol, WaterHigh78-100The morpholine amide may confer solubility in polar protic solvents. Water is often used as an anti-solvent with these.[1][8]
Aprotic Polar Ethyl Acetate, Acetone, AcetonitrileMedium-High56-82Good general-purpose solvents for compounds with mixed polarity. Ethyl acetate is frequently paired with hexanes.[8][9]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow-Medium35-66Can dissolve a wide range of compounds. Diethyl ether is a common anti-solvent.
Aromatic TolueneLow111The benzyl group suggests potential solubility. Often a good solvent for Cbz-protected compounds.[10]
Halogenated Dichloromethane (DCM)Low-Medium40Excellent solvent but its high volatility can sometimes lead to rapid, poor-quality crystal formation.
Aliphatic Hexanes, Heptane, CyclohexaneVery Low69-98Unlikely to be a good primary solvent but are excellent candidates for use as anti-solvents.[6][8]

Experimental Protocols

The following protocols provide step-by-step methodologies for crystallizing Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment, should always be observed.[2]

Protocol 1: Single-Solvent Cooling Crystallization

This is the most fundamental crystallization technique and should be attempted first if a suitable single solvent is identified.[4] It relies on the reduced solubility of the compound at lower temperatures to induce crystallization.

Methodology:

  • Dissolution: Place the crude Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate into an Erlenmeyer flask. Add a small volume of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling.[4]

  • Achieve Saturation: Continue to add the solvent portion-wise until the compound has just completely dissolved. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1] This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the cooling process can be slowed further by insulating the flask.[2]

  • Induce Crystallization (If Necessary): If no crystals form upon cooling, try scratching the inner surface of the flask at the liquid-air interface with a glass rod or adding a tiny seed crystal of the pure compound.[2]

  • Further Cooling: Once crystals begin to form at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of the crystalline product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[2] Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Diagram: Single-Solvent Crystallization Workflow

G A Dissolve Crude Compound in Minimal Hot Solvent B Hot Gravity Filtration (Optional, for insoluble impurities) A->B C Slowly Cool Solution to Room Temperature B->C D Induce Crystallization (Seeding/Scratching, if needed) C->D E Cool in Ice Bath to Maximize Yield D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Protocol 2: Two-Solvent (Anti-solvent) Crystallization

This technique is highly effective when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent, in which it is readily soluble, and then carefully adding a miscible "anti-solvent," in which the compound is insoluble, to induce precipitation.[6][11]

Methodology:

  • Solvent Selection: Identify a suitable solvent pair. The "good" solvent should fully dissolve the compound at room temperature or with gentle warming. The "anti-solvent" must be miscible with the "good" solvent but should not dissolve the compound. Common pairs include ethyl acetate-hexanes, ethanol-water, and dichloromethane-hexanes.[1][5]

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent in an Erlenmeyer flask.

  • Anti-solvent Addition: Slowly add the anti-solvent dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid), which indicates the point of saturation has been exceeded and precipitation is beginning.[6][8]

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution just becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable.

  • Cooling, Isolation, and Drying: As with the single-solvent method, cool the mixture further in an ice bath to maximize the yield before collecting the crystals by vacuum filtration, washing with a small amount of the anti-solvent, and drying under vacuum.[8]

Diagram: Anti-Solvent Crystallization Workflow

G A Dissolve Compound in Minimal 'Good' Solvent B Slowly Add 'Anti-Solvent' Until Solution is Cloudy A->B C Add Drops of 'Good' Solvent Until Solution is Clear Again B->C D Allow to Stand Undisturbed for Crystal Growth C->D E Cool in Ice Bath D->E F Collect, Wash, and Dry Crystals E->F

Protocol 3: Vapor Diffusion

This method is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction, especially when working with small amounts of material.[12][13] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Methodology:

  • Preparation: Dissolve the compound in a suitable solvent (Solvent 1) in a small, open vial.

  • Chamber Setup: Place this vial inside a larger, sealed chamber (e.g., a beaker or jar with a lid). Add a more volatile anti-solvent (Solvent 2) to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.[12][13]

  • Diffusion: Seal the chamber. The anti-solvent (Solvent 2) will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will slowly decrease the solubility of the compound, promoting the slow growth of high-quality crystals over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Troubleshooting Common Crystallization Issues

Problem Potential Cause Recommended Solution(s)
"Oiling Out" - Solution is cooling too rapidly.- Solvent boiling point is too low/close to the compound's melting point.- Solution is too concentrated.- Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.[8]- Choose a solvent with a higher boiling point.[5]- Use a more dilute solution.
No Crystals Form - Solution is not sufficiently supersaturated (too dilute).- Impurities are inhibiting crystal lattice formation.- Evaporate some of the solvent to increase the concentration and attempt to cool again.[8]- Add a seed crystal of the pure compound.[2]- Scratch the inside of the flask with a glass rod.[2]- Try a different solvent system.[8]- Perform an additional purification step (e.g., a quick column chromatography) on the crude material before attempting crystallization.
Rapid Precipitation of Fine Powder - The solution is too concentrated or cooled too quickly.- Use a more dilute solution.- Ensure the solution cools as slowly as possible to allow for the growth of larger crystals.[2]
Poor Recovery/Yield - Too much solvent was used initially.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Evaporate some solvent from the filtrate and cool again to try and obtain a second crop of crystals.

Conclusion

The crystallization of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate is a critical purification step that can be systematically achieved through careful solvent selection and the application of appropriate techniques. By beginning with a logical solvent screening process and employing methods such as cooling, anti-solvent addition, and vapor diffusion, researchers can effectively isolate this compound in a highly pure, crystalline form. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing a reproducible and scalable crystallization process essential for the advancement of drug development projects.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • How to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Crystallization. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • (IUCr) Crystallization of low-molecular-weight organic compounds for X-ray crystallography. (n.d.).
  • Crystallisation Techniques. (2006, January 8).
  • Benzyl carbamate CAS#: 621-84-1. (n.d.). ChemicalBook.
  • Benzyl Carbamate | Request PDF. (n.d.). ResearchGate.
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026, January 30). Journal of the American Chemical Society.
  • Benzyl carbamate. (n.d.). Wikipedia.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate1. (n.d.).
  • Representations of the structure of crystals of bis(benzyl carbamate) 6... (n.d.).
  • Summary of Common Crystallization Solvents. (n.d.).
  • US8357820B2 - Process for producing N-protected amino acid. (n.d.).
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1).
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Anti-solvent co-crystallization of carbamazepine and saccharin. (2013, June 25). PubMed.
  • Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. (2025, October 16).
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021, February 4). Beilstein Journals.
  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023, November 17). MDPI.
  • US7405319B2 - Process for the preparation of carbamates. (n.d.).
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018, July 27).
  • Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl). (2012, August 20). CORE.
  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. (n.d.).
  • Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkyl
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • Using AntiSolvent for Crystalliz
  • Anti-solvent co-crystallization of carbamazepine and saccharin. (2013, April 9).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • US7294623B2 - Benzyl morpholine derivatives. (n.d.).
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16).
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds. (n.d.).
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025, August 28). Who we serve.
  • ChemInform Abstract: Mild and Direct Conversion of Esters to Morpholine Amides Using Diisobutyl(morpholino)
  • Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modul
  • (R)-benzyl 1-(benzylamino)
  • 111955-03-4|(S)-Benzyl (1-oxopropan-2-yl)carbamate. (n.d.). BLDpharm. (1-oxopropan-2-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate production

Welcome to the dedicated technical support guide for the synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this two-step synthetic process. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance the robustness and reproducibility of your work.

The quality of pharmaceutical intermediates is paramount, as it directly influences the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides field-proven insights to help you control impurities at their source, ensuring a more efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this synthesis?

Impurities in this synthesis can be broadly categorized into three main sources:

  • Starting Material Impurities: Contaminants present in the initial reagents, such as L-alanine (e.g., other amino acids, D-alanine enantiomer), benzyl chloroformate (which can degrade to benzyl alcohol), and morpholine.[3]

  • Process-Related Impurities: These are byproducts formed during the chemical transformations. This is the largest category and includes unreacted starting materials, intermediates, and byproducts from side reactions like N-acylurea formation or racemization.[4][5]

  • Degradation Impurities: The target molecule or intermediates may degrade under certain conditions (e.g., exposure to moisture, extreme pH, or temperature), leading to impurities.[3]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this process?

A multi-technique approach is essential for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantifying known and unknown impurities. A well-developed reverse-phase HPLC method is crucial.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the structural identification of unknown impurities by providing accurate mass information.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity.[1][8]

  • Chiral HPLC/GC: Essential for determining the diastereomeric purity of the final product, specifically to quantify the amount of the unwanted (R)-diastereomer arising from racemization of L-alanine.[9][10][11]

Q3: How critical is the quality of the starting materials and solvents?

The quality of starting materials is a foundational pillar of a successful synthesis. Using high-purity reagents minimizes the introduction of extraneous contaminants that can interfere with the reaction or be carried through to the final product.[12] For instance, benzyl chloroformate is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[13][14] The presence of benzyl alcohol can lead to the formation of an unwanted benzyl ester byproduct during the coupling step. Similarly, ensuring anhydrous conditions by using dry solvents is critical, especially during the amide coupling step, as water can consume the activated intermediate and reduce yield.[15]

Q4: What is the role of the coupling agent and additives like HOBt?

The amide bond formation between N-Cbz-L-alanine and morpholine does not proceed spontaneously and requires a "coupling agent" to activate the carboxylic acid.[16]

  • Coupling Agent (e.g., DCC, EDC): Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxyl group of N-Cbz-L-alanine to form a highly reactive O-acylisourea intermediate.[17] This intermediate is then susceptible to nucleophilic attack by the amine group of morpholine to form the desired amide bond.[18]

  • Additive (e.g., HOBt): The O-acylisourea intermediate is unstable and prone to two major side reactions: racemization of the chiral center and rearrangement to a stable, unreactive N-acylurea byproduct.[16][17] Additives like 1-Hydroxybenzotriazole (HOBt) are used to trap the O-acylisourea intermediate, converting it into a more stable HOBt-active ester. This active ester is still highly reactive towards the amine but is significantly less prone to racemization and N-acylurea formation, thereby improving the purity and yield of the final product.[19]

Synthesis and Impurity Troubleshooting Guide

This section addresses specific experimental observations in a question-and-answer format, providing explanations of the cause and actionable protocols for resolution.

Workflow: General Synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Purification & Analysis A L-Alanine C N-Cbz-L-Alanine A->C Base (e.g., NaHCO₃) Aqueous/Organic Solvent B Benzyl Chloroformate (Cbz-Cl) B->C F Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate C->F Anhydrous Organic Solvent (e.g., DCM, DMF) D Morpholine D->F E Coupling Agent (e.g., EDC) + Additive (e.g., HOBt) E->F G Workup & Crystallization / Chromatography F->G H Final Product Analysis (HPLC, LC-MS, NMR, Chiral HPLC) G->H

Caption: Overall synthetic workflow.

Problem Area 1: Unexpected Peaks in HPLC/LC-MS Analysis

Q: My HPLC analysis shows a significant peak that does not correspond to my product or starting materials. The LC-MS data suggests a mass of [M+225] relative to my starting N-Cbz-L-alanine. What is this impurity?

This impurity is almost certainly the N-acylurea byproduct . It is one of the most common impurities when using carbodiimide coupling agents like DCC or EDC.[17]

  • Causality: The coupling agent (e.g., EDC, MW ≈ 155.24 g/mol ) reacts with your N-Cbz-L-alanine (MW ≈ 223.23 g/mol ) to form a highly reactive O-acylisourea intermediate. If the attack by morpholine is slow, this intermediate can undergo a rapid, irreversible intramolecular O→N acyl transfer to form the stable N-acylurea. This side reaction consumes your starting material and complicates purification.[16]

  • Troubleshooting Protocol:

    • Use an Additive: The most effective solution is to add an equimolar amount of an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) relative to the N-Cbz-L-alanine. Add HOBt to the reaction mixture along with the N-Cbz-L-alanine before adding the coupling agent. This will trap the O-acylisourea intermediate as it forms.[19]

    • Control Temperature: Perform the coupling reaction at a lower temperature (start at 0 °C and allow it to slowly warm to room temperature). Lower temperatures disfavor the intramolecular rearrangement.

    • Order of Addition: Add the coupling agent (EDC) to the solution containing N-Cbz-L-alanine and HOBt last, and do so portion-wise or as a slow continuous addition.

    • Choice of Carbodiimide: If using DCC, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can often be removed by filtration.[19] If using EDC, the corresponding urea is water-soluble, which can be advantageous during aqueous workup but may require chromatography if it co-precipitates with the product.[16]

Q: I have a diastereomeric impurity detected by chiral HPLC. My starting L-alanine was enantiomerically pure. What caused the formation of the (R)-diastereomer?

This indicates that racemization has occurred at the chiral center of the alanine residue during the synthesis.

  • Causality: The α-proton of the activated amino acid is acidic and can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which can then be protonated from either face, resulting in a loss of stereochemical integrity. This is particularly problematic during the coupling step when the carboxylic acid is activated.[19] The choice of base, coupling reagent, and temperature can significantly influence the rate of racemization.[5]

  • Troubleshooting Protocol:

    • Minimize Base Exposure: During the Cbz-protection step, avoid using strong bases or prolonged reaction times at elevated temperatures. During the coupling step, if a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required, use it sparingly (e.g., N-methylmorpholine is often a better choice) and ensure it is added at low temperature.

    • Use Racemization-Suppressing Additives: As with N-acylurea formation, additives like HOBt or HOAt are highly effective at minimizing racemization during carbodiimide-mediated coupling.[17][19]

    • Switch Coupling Reagent: Consider using phosphonium (e.g., PyBOP) or uronium (e.g., HATU) based coupling reagents, which are known to cause less racemization compared to carbodiimides alone, though they can be more costly.[18]

    • Analytical Confirmation: Use a validated chiral HPLC method to quantify the diastereomeric ratio. Derivatization with reagents like Marfey's reagent can also be used for LC-MS based analysis of stereoisomers.[9]

Data Summary: Common Impurities and Analytical Strategy
Impurity NameTypical OriginMolecular Weight ( g/mol )Recommended Analytical Technique
N-Cbz-L-alanineUnreacted Starting Material223.23HPLC, LC-MS
MorpholineUnreacted Starting Material87.12GC (for residual analysis), NMR
Benzyl AlcoholDegradation of Cbz-Cl108.14HPLC, GC-MS
N-Acylurea (EDC-derived)Coupling Side Reaction378.47LC-MS, HPLC
Dicyclohexylurea (DCU)DCC Byproduct224.36HPLC, NMR (if soluble)
Benzyl 2-(((benzyloxy)carbonyl)amino)propanoateSide reaction with Benzyl Alcohol impurity329.35LC-MS, HPLC
Diastereomer (D-Alanine derived)Racemization294.34Chiral HPLC
Problem Area 2: Physical Product Quality and Yield

Q: My final product is a persistent oil or a sticky solid with low yield, making isolation difficult. What is the likely cause?

This issue is typically caused by the presence of soluble impurities that act as crystallization inhibitors or simply make the bulk material appear oily.

  • Causality:

    • Water-Soluble Byproducts: If EDC was used as the coupling agent, the resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is highly water-soluble. Insufficient aqueous washing during workup can leave it contaminating your product.[19]

    • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF) or purification can be difficult to remove completely and will result in an oily product.

    • Presence of Benzyl Alcohol: As a liquid at room temperature, benzyl alcohol from Cbz-Cl hydrolysis can contribute to an oily consistency.[20]

    • Incomplete Reaction: A significant amount of unreacted N-Cbz-L-alanine, which may have different solubility properties, can interfere with the crystallization of the desired product.

  • Troubleshooting Protocol:

    • Improve Aqueous Workup: After quenching the reaction, perform multiple washes of the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted morpholine and EDC-urea, followed by dilute base (e.g., 5% NaHCO₃) to remove unreacted N-Cbz-L-alanine and HOBt, and finally with brine.

    • Purification Strategy: If simple crystallization fails, purification by flash column chromatography on silica gel is recommended.[21] A gradient elution system (e.g., ethyl acetate in hexanes) can effectively separate the product from most common impurities.

    • Solvent Removal: After purification, ensure all solvents are thoroughly removed under high vacuum. If the product is stable, gentle heating can be applied. A solvent swap to a lower-boiling point solvent followed by evaporation can also be effective.

    • Induce Crystallization: Try triturating the oil with a non-polar solvent like diethyl ether or hexanes. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation.

Visualization: Impurity Troubleshooting Workflow

G cluster_ms Mass-Based Identification cluster_chiral Stereochemical Analysis cluster_outcomes Potential Cause & Action start Impurity Detected in Crude Product Analysis ms_check Obtain Mass Spec (LC-MS) Data start->ms_check chiral_check Run Chiral HPLC start->chiral_check racemization Mass matches product? (m/z 294.34) ms_check->racemization diastereomer Two peaks observed? chiral_check->diastereomer nmr_check Acquire ¹H and ¹³C NMR out_unknown Cause: Unknown Byproduct Action: Investigate structure via NMR nmr_check->out_unknown racemization->chiral_check Yes n_acylurea Mass ≈ 378.47? (EDC-derived) racemization->n_acylurea No sm_check Mass matches starting material? (e.g., 223.23) n_acylurea->sm_check No out_n_acylurea Cause: N-Acylurea Formation Action: Add HOBt, control temp n_acylurea->out_n_acylurea Yes other_impurity Other mass? sm_check->other_impurity No out_incomplete Cause: Incomplete Reaction Action: Increase equivalents of coupling agent/amine, extend time sm_check->out_incomplete Yes other_impurity->nmr_check Yes chiral_ok Single Peak (Chirally Pure) diastereomer->chiral_ok No chiral_fail Diastereomeric Impurity Confirmed diastereomer->chiral_fail Yes out_racemization Cause: Racemization Action: See Protocol for Diastereomeric Impurity chiral_fail->out_racemization

Caption: Decision tree for impurity identification.

References

  • Grokipedia. (n.d.). Benzyl chloroformate.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Ontores. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Chemenu. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ProteoGenix. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • CymitQuimica. (n.d.). CAS 501-53-1: Benzyl chloroformate.
  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection.
  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
  • Wikipedia. (n.d.). Benzyl chloroformate.
  • National Institutes of Health. (2025, October 24). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Gyros Protein Technologies. (n.d.). Coupling & Side Reactions - Peptide Chemistry Resources.
  • Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • PCAS. (2019, March). BENZYL CHLOROFORMATE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained.
  • Veeprho Pharmaceuticals. (n.d.). Alanine Impurities and Related Compound.
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • MDPI. (n.d.). Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol.
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. Here, we analyze the thermodynamic and kinetic causalities that dictate the successful synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (commonly referred to as Cbz-Ala-Morpholine).

Part 1: Causality & Mechanistic Principles (The "Why")

The synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate relies on the amidation of N-benzyloxycarbonyl-L-alanine (Cbz-Ala-OH) with morpholine. While seemingly straightforward, this reaction is highly sensitive to thermal conditions due to two competing kinetic factors[1]:

  • Steric Hindrance of the Nucleophile: Morpholine is a secondary amine. Its nucleophilic attack on the activated carboxylic ester is sterically hindered and slower than that of primary amines. This kinetic bottleneck increases the half-life of the highly reactive intermediate in the reaction mixture.

  • Thermal Racemization (Epimerization): During activation by carbodiimides (e.g., EDC or DCC), an O-acylisourea intermediate is formed. If the reaction temperature exceeds 5 °C during this phase, thermal energy drives the intramolecular cyclization of this intermediate into an oxazolone[2]. The alpha-proton of the oxazolone is highly acidic; trace bases (including morpholine itself) will abstract this proton, leading to rapid racemization of the L-alanine chiral center[3].

To achieve high enantiomeric purity and yield, the temperature must be strictly modulated: cold (0 °C) for activation, and ambient (20–25 °C) for aminolysis [4].

Mechanism A Cbz-Ala-OH (Chiral) B O-Acylisourea Intermediate A->B EDC 0 °C C Oxazolone Formation B->C High Temp >25 °C E Amide Product (Retained Stereochemistry) B->E Morpholine 0-25 °C D Racemized Intermediate C->D Base / Heat F Racemized Product (D/L Mixture) D->F Morpholine

Caption: Temperature-dependent mechanistic pathway showing oxazolone-mediated racemization.

Part 2: Diagnostic Troubleshooting Guide

Q: My final product shows a high degree of D-alanine enantiomeric impurity. How do I fix this? A: This is a classic symptom of thermal runaway during the activation step. When EDC is added at room temperature, the localized exothermic heat spike drives oxazolone formation[3]. Solution: Ensure the Cbz-Ala-OH and HOBt mixture is pre-cooled to exactly 0 °C using an ice-water bath before adding the coupling reagent. Maintain this temperature for at least 15–30 minutes to allow the formation of the stable, less racemization-prone OBt-active ester before introducing morpholine.

Q: The reaction stalled at 50% conversion after 12 hours. Should I heat the reaction to 40 °C? A: Do not heat the reaction above 25 °C. Heating will degrade the active ester and increase the risk of side reactions (like N-acylurea formation)[2]. Solution: Stalled conversion is usually due to maintaining the 0 °C temperature for too long after morpholine addition, which freezes the kinetics of the sterically hindered aminolysis. Allow the reaction to naturally warm to room temperature (20–25 °C) immediately after the morpholine is fully added.

Q: I observed a sudden temperature spike when adding EDC·HCl. Is the batch ruined? A: If the internal temperature exceeded 10 °C during activation, the risk of epimerization is high[4]. Solution: For future batches, implement a portion-wise or dropwise addition of EDC·HCl under strict internal temperature monitoring. If scaling up, utilize a jacketed reactor to maintain the internal temperature strictly below 5 °C during the exothermic activation phase.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use HATU instead of EDC/HOBt to bypass the temperature requirements? A: No. While uronium salts like HATU are highly efficient and form active esters rapidly, they require the presence of a tertiary base (like DIPEA). The combination of a strong base and heat will aggressively catalyze oxazolone deprotonation. Temperature must still be strictly controlled at 0 °C during activation[4].

Q: Why is morpholine added after the activation step rather than simultaneously? A: Pre-activation at 0 °C ensures the carboxylic acid is fully converted to the OBt-ester. If morpholine is present during the initial EDC activation, the exothermic heat generated will simultaneously expose the chiral center to the basic morpholine, drastically increasing the rate of racemization[1].

Part 4: Self-Validating Experimental Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system utilizing In-Process Controls (IPCs) to verify each thermodynamic stage.

Workflow A 1. Dissolve Cbz-Ala-OH & HOBt in DCM/DMF B 2. Cool System to 0 °C (Ice Bath) A->B C 3. Add EDC·HCl (Exothermic Activation) B->C D 4. Stir 15-30 min at 0 °C (Form OBt-Ester) C->D E 5. Add Morpholine (Nucleophilic Attack) D->E F 6. Warm to 20-25 °C Stir for 2-12 hours E->F G Product: Benzyl 1-morpholino- 1-oxopropan-2-ylcarbamate F->G

Caption: Step-by-step temperature-controlled workflow for Cbz-Ala-Morpholine synthesis.

Step-by-Step Protocol:
  • Pre-reaction Setup: Dissolve 1.0 eq of Cbz-Ala-OH and 1.2 eq of HOBt in anhydrous Dichloromethane (DCM) (with 10% DMF if solubility is poor).

    • IPC Validation: Visual inspection must confirm a completely clear solution. Particulates indicate incomplete dissolution which will skew stoichiometry.

  • Thermal Equilibration: Submerge the reactor in an ice-water bath.

    • IPC Validation: Insert an internal thermocouple. Do not proceed until the internal temperature reads ≤ 2 °C.

  • Activation: Add 1.2 eq of EDC·HCl portion-wise over 10 minutes to prevent localized heating. Stir for 30 minutes at 0 °C.

    • IPC Validation: Pull an aliquot for TLC (Eluent: 1:1 EtOAc/Hexane). The Cbz-Ala-OH spot should disappear, replaced by a less polar OBt-active ester spot.

  • Aminolysis: Add 1.2 eq of morpholine dropwise. Maintain the ice bath during addition to absorb the heat of the nucleophilic attack.

  • Propagation: Remove the ice bath. Allow the reaction to naturally warm to 20–25 °C and stir for 4–8 hours.

    • IPC Validation: LC-MS monitoring must confirm >95% conversion to the target product mass (m/z ~293.1 for [M+H]+).

  • Isolation: Wash the organic layer sequentially with 1M HCl (removes unreacted morpholine), saturated NaHCO3 (removes unreacted acid and HOBt), and brine. Dry over Na2SO4 and concentrate under vacuum.

Part 5: Quantitative Data Analytics

The following table summarizes the causal relationship between temperature, coupling reagents, and the resulting yield/epimerization profile for this specific synthesis.

Coupling SystemActivation Temp (°C)Aminolysis Temp (°C)Expected Yield (%)Epimerization RiskMechanism of Failure if Temp is High
EDC / HOBt 0 °C20–25 °C> 90%Low Optimal conditions; OBt-ester stabilizes chiral center.
EDC / HOBt 25 °C25 °C~ 80%Moderate Exothermic EDC addition drives transient oxazolone formation.
DCC (No Additive) 25 °C25 °C< 70%High O-acylisourea rapidly cyclizes to oxazolone; N-acylurea byproduct forms.
HATU / DIPEA 0 °C20–25 °C> 95%Moderate Presence of strong base (DIPEA) lowers the activation energy for racemization.

Part 6: References

  • Title: Synthesis of Cbz-Ala-Ala-Ala-Ala: A Detailed Protocol for Solution-Phase Peptide Chemistry | Source: Benchchem | URL: 1

  • Title: A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents | Source: Benchchem | URL: 2

  • Title: Epimerisation in Peptide Synthesis | Source: PMC - NIH | URL: 3

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Source: ACS Publications | URL: 4

Sources

Troubleshooting

Removing side products from Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate mixtures

Welcome to the technical support guide for the purification of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate. This document is designed for researchers, chemists, and drug development professionals encountering challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate. This document is designed for researchers, chemists, and drug development professionals encountering challenges in isolating this target molecule from complex reaction mixtures. As your dedicated application scientist, I will guide you through common issues, explain the underlying chemical principles for each troubleshooting step, and provide validated protocols to enhance the purity and yield of your compound.

Introduction: Understanding the Synthetic Landscape

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate is typically synthesized via an amide coupling reaction between N-Cbz-L-Alanine (or its D-isomer) and morpholine. This reaction requires an activating agent to convert the carboxylic acid of Cbz-Alanine into a more reactive species that can then be attacked by the secondary amine of morpholine.

The choice of coupling reagents and reaction conditions directly influences the side-product profile of the crude mixture. Understanding these potential impurities is the first step toward designing an effective purification strategy.

reactant reactant product product reagent reagent side_product side_product Z_Ala N-Cbz-L-Alanine Target Target Product: Benzyl 1-morpholino-1- oxopropan-2-ylcarbamate Z_Ala->Target SP1 Unreacted N-Cbz-L-Alanine Z_Ala->SP1 Morpholine Morpholine Morpholine->Target SP2 Unreacted Morpholine Morpholine->SP2 CouplingAgent Coupling Agent (e.g., DCC, HATU) CouplingAgent->Target SP3 Coupling Agent Byproducts (e.g., DCU) CouplingAgent->SP3 Base Base (e.g., DIPEA) Base->Target SP4 Base Base->SP4 Solvent Solvent (e.g., DMF, DCM) Solvent->Target start start process process product product waste waste Crude Crude Mixture in EtOAc (Target + Acidic Impurity) AddBase Add aq. NaHCO₃ Crude->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer (Target Product) Separate->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Deprotonated Acidic Impurity) Separate->AqueousLayer Bottom Layer Dry Dry (Na₂SO₄) & Concentrate OrganicLayer->Dry Pure Purified Product Dry->Pure

Caption: Workflow for removing acidic impurities via a basic aqueous wash.

Q3: I have residual morpholine and/or a tertiary amine base (like DIPEA) in my product. What is the best removal method?

A3: An aqueous acidic wash will protonate these basic impurities, making them water-soluble and easily removable.

  • Expertise & Experience: Similar to the principle in Q2, this separation relies on changing the polarity of the impurity. Morpholine and N,N-Diisopropylethylamine (DIPEA) are bases. [1]When washed with a dilute aqueous acid (like 1N HCl or 10% citric acid), the lone pair of electrons on the nitrogen atom accepts a proton. This forms a positively charged ammonium salt. The resulting salt is ionic and readily partitions into the aqueous phase, leaving your neutral product behind in the organic solvent. Using a mild acid like citric acid is often preferred if your target molecule has acid-labile functional groups.

  • Troubleshooting Protocol: Aqueous Acidic Wash

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (EtOAc, DCM).

    • Transfer: Move the solution to a separatory funnel.

    • Acid Wash: Add an equal volume of cold 1N HCl or 10% w/v citric acid solution.

    • Shake: Stopper and shake for 1-2 minutes.

    • Separate: Allow the layers to separate and drain the lower aqueous layer.

    • Repeat: Perform the acid wash one more time.

    • Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a brine wash.

    • Dry and Concentrate: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Trustworthiness (Self-Validation):

    • Odor: A simple but effective check is the smell. The characteristic amine odor of morpholine or DIPEA should be gone after the acidic wash.

    • TLC/LC-MS: Compare analytical data before and after the workup. The peaks/spots corresponding to the basic impurities should be eliminated.

Q4: My product mixture is clean of starting materials after workup, but TLC shows closely-eluting impurities. How can I improve my column chromatography separation?

A4: Optimizing your mobile phase, using the correct silica-to-crude ratio, and ensuring proper sample loading are critical for good separation.

  • Expertise & Experience: Flash column chromatography is a powerful purification technique, but its success depends on several factors. [2] * Mobile Phase Polarity: The key is to find a solvent system where your product has an R_f (retention factor) of ~0.25-0.35 on a TLC plate. This generally provides the best separation. If impurities are co-eluting, you need to change the selectivity of the mobile phase. This can mean using a different solvent combination (e.g., DCM/Methanol instead of Hexanes/EtOAc) or using a gradient elution. [2] * Column Overloading: A common mistake is loading too much crude material. A good rule of thumb is a 1:20 to 1:100 mass ratio of crude product to silica gel. Overloading leads to broad bands and poor resolution. [2] * Loading Technique: The sample should be loaded onto the column in the smallest possible volume of solvent (ideally the mobile phase itself). For less soluble compounds, adsorbing the crude material onto a small amount of silica gel (dry loading) before adding it to the column can significantly improve band sharpness and separation. [2]

  • Troubleshooting Protocol: Optimizing Flash Chromatography

    • TLC Screen: Run several TLCs using different solvent systems (e.g., Hexane/EtOAc, DCM/EtOAc, DCM/MeOH) to find the one that gives the best separation between your product and the impurities. Aim for a ΔR_f of at least 0.2.

    • Prepare the Column: Pack a column with silica gel using your chosen mobile phase. The amount of silica should be 50-100 times the mass of your crude product.

    • Sample Loading (Dry Load Method): a. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). b. Add a small amount of silica gel (2-3x the mass of your product) to this solution. c. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder to the top of your prepared column.

    • Elution: Run the column, collecting fractions. You can use an isocratic (single solvent mixture) or gradient (gradually increasing polarity) elution based on your TLC screen.

    • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterGuidelineRationale
Crude:Silica Ratio 1:50 to 1:100 (w/w)Prevents column overloading and ensures sharp bands.
Target R_f on TLC 0.25 - 0.35Provides the optimal balance between resolution and elution time.
Loading Method Dry loadingMinimizes the initial band width, leading to better separation.
Solvent System Hexanes/EtOAc or DCM/MeOHCommon choices for compounds of moderate polarity like carbamates.
Q5: Is it possible to purify Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate by recrystallization?

A5: Yes, if your product is a solid and the crude mixture is relatively pure (>85-90%), recrystallization can be an excellent and scalable alternative to chromatography.

  • Expertise & Experience: Recrystallization works on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools. Impurities, being present in smaller amounts, will ideally remain in the cold solvent (the "mother liquor") while your desired product crystallizes out. [3]The challenge is finding a suitable solvent or solvent system where your product is highly soluble when hot but sparingly soluble when cold.

  • Troubleshooting Protocol: Recrystallization

    • Solvent Screening: a. Place a small amount of your crude product (~20-30 mg) into several test tubes. b. Add a few drops of different solvents (e.g., ethyl acetate, isopropanol, toluene, or mixtures like EtOAc/Hexanes) to each tube at room temperature. A good solvent will not dissolve the product at room temp. c. Heat the tubes that showed poor solubility. A good solvent will dissolve the product completely upon heating. d. Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one from which clean crystals form upon cooling.

    • Bulk Recrystallization: a. Place the bulk of your crude product in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent required to just dissolve the solid. [2] c. If there are insoluble impurities, perform a hot gravity filtration. d. Cover the flask and allow it to cool slowly to room temperature to form large, pure crystals. e. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Trustworthiness (Self-Validation):

    • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare the melting point of your recrystallized product to a literature value if available.

    • Analytical Purity: Confirm the purity of the crystals and the composition of the remaining mother liquor by TLC, HPLC, or NMR.

References

  • Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis. (n.d.). Google Patents.
  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]

  • Operational difficulties & measures of low pressure carbamate condenser due to crystallization. (n.d.). UreaKnowHow. Retrieved March 7, 2024, from [Link]

  • North, M., et al. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Retrieved March 7, 2024, from [Link]

  • Troubleshooting of hydrazine carbamate synthesis. (2023, May 14). Reddit. Retrieved March 7, 2024, from [Link]

  • Regarding peptide coupling reaction?. (2022, March 24). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 7, 2024, from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025, March 20). Reddit. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Preparation of amino acid amides. (n.d.). Google Patents.
  • Benzyl morpholine derivatives. (n.d.). Google Patents.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved March 7, 2024, from [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid?. (2017, March 5). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026, January 30). Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. (2008, March 6). The Journal of Organic Chemistry - ACS Publications. Retrieved March 7, 2024, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved March 7, 2024, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023, November 17). PMC. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Morpholine-Based Carbamates

Welcome to the technical support center dedicated to addressing the specific purification challenges encountered with morpholine-based carbamates. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the specific purification challenges encountered with morpholine-based carbamates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common issues and optimize your purification workflows.

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to enhance the physicochemical properties of drug candidates.[1] However, the basic nature of the morpholine nitrogen and the specific reactivity of the carbamate group can introduce a unique set of purification hurdles.[2][3] This guide provides a structured approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the purification of morpholine-based carbamates.

I. Silica Gel Chromatography Issues

Q1: Why does my morpholine-based carbamate exhibit significant peak tailing during silica gel chromatography?

A: The primary cause of peak tailing for morpholine-containing compounds is the strong interaction between the basic nitrogen atom of the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to uneven migration of the compound through the column, resulting in broad, tailing peaks, which significantly reduces resolution and can lead to poor separation and lower recovery.[2]

Diagram: Interaction of Morpholine with Silica Gel

cluster_silica Silica Gel Surface cluster_compound Morpholine-Based Carbamate Silanol Si-OH (Acidic) Morpholine Morpholine Nitrogen (Basic) Morpholine->Silanol Strong Acid-Base Interaction (Causes Tailing)

Caption: Acid-base interaction causing peak tailing.

Q2: How can I eliminate peak tailing and improve the chromatographic separation of my compound?

A: To counteract the strong interaction with silica gel, you can add a basic modifier to your eluent.[2] This additive neutralizes the acidic sites on the silica, allowing your basic compound to elute more symmetrically.

Recommended Modifiers:

  • Triethylamine (Et3N): Typically added at a concentration of 0.1-2% to the mobile phase.[2]

  • Ammonia: A solution of ammonia in methanol (e.g., 1-2%) can also be effective.[2]

Pro-Tip: Always perform a small-scale thin-layer chromatography (TLC) analysis with your chosen modifier to determine the optimal concentration before committing to a large-scale column.

Q3: My compound is highly polar and either streaks or remains at the baseline on the TLC plate, even with polar solvent systems. What are my options?

A: When a compound is too polar for standard normal-phase chromatography, you have several alternatives:

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for basic compounds.[2]

    • Reverse-Phase Chromatography (C18): For very polar compounds, reverse-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often the most effective solution.

  • Modify the Compound: If your compound has a free basic morpholine nitrogen, you can temporarily protect it to reduce its polarity. A common strategy is to convert it to its hydrochloride salt, which can sometimes be purified by recrystallization.[2]

Q4: I'm experiencing low recovery of my compound after column chromatography. Where might it be going?

A: Low recovery is often due to irreversible binding of the compound to the silica gel.[2] This is particularly problematic for very basic morpholine derivatives. To improve recovery:

  • Use a Basic Modifier: As mentioned, adding triethylamine or ammonia to the eluent is crucial.[2]

  • Pre-treat the Silica: You can create a less acidic stationary phase by preparing a slurry of silica gel in your mobile phase that already contains the basic modifier.

  • Avoid Overloading the Column: Loading too much crude material can lead to broad bands and poor separation, making it difficult to collect pure fractions without significant loss. A general guideline is to load 1-5% of crude material relative to the weight of the stationary phase.[4]

II. Recrystallization and Precipitation Issues

Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[2] To address this:

  • Change the Solvent: Select a solvent with a lower boiling point.[2]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil, and allow the solution to cool slowly.[5]

  • Lower the Concentration: Use a more dilute solution to prevent the compound from coming out of solution too quickly.[2]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.[2]

Q2: I'm getting a very low yield after recrystallization. How can I improve this?

A: Low recrystallization yield can be due to several factors:

  • Using Too Much Solvent: The most common reason is dissolving the crude product in an excessive amount of hot solvent. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]

  • High Solubility in Cold Solvent: The ideal recrystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures. If your compound is still significantly soluble in the cold solvent, you may need to find a different solvent or solvent system.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you may lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated.

Q3: My product is crashing out as an amorphous solid instead of well-defined crystals. How can I promote crystal growth?

A: The formation of an amorphous solid often results from rapid precipitation. To encourage the growth of a crystalline lattice:

  • Slow Down Crystallization: Use a solvent system where the compound is only sparingly soluble at room temperature and cool the solution very slowly.[2]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, adding a single seed crystal to the cooled, saturated solution can initiate crystallization.

III. Extraction and Stability Concerns

Q1: My morpholine-based carbamate is highly water-soluble, making extraction from an aqueous reaction mixture difficult. How can I improve my extraction efficiency?

A: For highly polar, water-soluble compounds, standard extractions with non-polar organic solvents are often inefficient. Try these techniques:

  • "Salting Out": Add a significant amount of an inorganic salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer.[2] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[2]

  • pH Adjustment: Since the morpholine moiety is basic, ensure the aqueous layer is basic (pH > 9-10) by adding NaOH or K2CO3. This deprotonates the morpholine nitrogen, making the compound less water-soluble than its protonated salt form.[2]

  • Use a More Polar Extraction Solvent: Solvents like dichloromethane (DCM), chloroform, or a mixture of chloroform and isopropanol are more effective at extracting polar compounds than diethyl ether or hexanes.[2]

  • Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.

Q2: I suspect my carbamate is degrading during purification. Are these compounds generally stable?

A: Carbamates can be susceptible to hydrolysis under both acidic and basic conditions, and some can be thermally labile.[4] The morpholine ring itself is generally stable.[6]

  • pH Control: Ensure that all solvents and reagents used during work-up and chromatography are neutral and dry. If acidic or basic impurities are present from the synthesis, a pre-purification wash with a mild aqueous solution (e.g., saturated sodium bicarbonate for acid, or dilute HCl followed by a brine wash for base) may be necessary.[4]

  • Temperature: Avoid excessive heating during solvent removal (e.g., on a rotary evaporator).[4] If distillation is used, perform it under reduced pressure to lower the boiling point.[4]

Q3: My crude product contains unreacted morpholine. What is the best way to remove it?

A: Morpholine is a relatively polar and water-soluble amine.[7]

  • Aqueous Washes: An effective method is to dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash it several times with water or dilute acid (e.g., 1M HCl). The protonated morpholine hydrochloride salt will be drawn into the aqueous layer. Be sure to subsequently wash with brine and dry the organic layer.

  • Chromatography: If residual morpholine remains, it can often be separated from the less polar carbamate product using silica gel chromatography. Morpholine itself is quite polar and will have a low Rf value.[8]

Troubleshooting Guides

Table 1: Quick Troubleshooting for Common Purification Issues
IssuePotential CauseRecommended Solution
Low Yield After Recrystallization Too much solvent used; product is soluble in cold solvent.Use the minimum amount of hot solvent; try a different solvent or a solvent/anti-solvent pair.[4]
Compound "Oils Out" Solution is too concentrated; solvent boiling point is too high.Use a more dilute solution; switch to a lower-boiling point solvent; cool the solution slowly.[2]
Peak Tailing in Chromatography Strong interaction between basic morpholine and acidic silica.Add a basic modifier (0.1-2% triethylamine or ammonia) to the eluent.[2]
Low Recovery from Column Irreversible binding of the compound to the silica gel.Use a basic modifier in the eluent; consider using a less acidic stationary phase like alumina.[2]
Emulsion During Extraction Vigorous shaking; presence of surfactants.Add brine to the separatory funnel; gently rock or swirl instead of shaking; filter through Celite.[2]
Troubleshooting Decision Tree for Chromatography

start Chromatography Problem tailing Peak Tailing or Streaking? start->tailing no_elution Compound Not Eluting? tailing->no_elution No add_base Add 0.1-2% Et3N or NH3 to Eluent tailing->add_base Yes low_recovery Low Recovery? no_elution->low_recovery No increase_polarity Gradually Increase Eluent Polarity (e.g., more EtOAc or MeOH) no_elution->increase_polarity Yes low_recovery->add_base Yes (likely binding) check_loading Reduce Sample Load on Column low_recovery->check_loading Also consider change_stationary_phase Switch to Alumina or Reverse-Phase (C18) increase_polarity->change_stationary_phase Still No Elution

Caption: Decision tree for chromatography troubleshooting.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Morpholine-Based Carbamate

This protocol provides a general procedure for purifying a moderately polar, basic morpholine-based carbamate.

  • Eluent Selection:

    • Using TLC, identify a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.[2]

    • Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing:

    • Select an appropriately sized column for your amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (containing Et3N).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, pre-adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.[4]

    • Carefully load the sample onto the top of the silica gel bed.[4]

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and apply pressure to begin elution.[4]

    • Collect fractions and monitor the elution process by TLC.[4]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[2]

Protocol 2: Recrystallization from a Single Solvent

This protocol is ideal when a single solvent with a suitable temperature-dependent solubility profile has been identified.

  • Solvent Selection:

    • In a test tube, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid while stirring or swirling.[4]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.[2]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]

    • Dry the crystals under vacuum to remove all residual solvent.[2]

References

  • Technical Support Center: Purification of 2-Butanol, 2-methyl-, carbamate - Benchchem.
  • Stability and degradation pathways of Morpholine-4-carbodithioic acid - Benchchem.
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds - Benchchem.
  • Morpholine - Processing - USDA.
  • Morpholine group in molecular structure - N-nitrosamines Chemistry.
  • Morpholine: Chemical Properties, Reactivity and Uses - ChemicalBook.
  • Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine - Benchchem.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

Welcome to the Technical Support Center for Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (commonly referred to as Cbz-Ala-morpholide). This guide is engineered for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (commonly referred to as Cbz-Ala-morpholide). This guide is engineered for researchers, medicinal chemists, and drug development professionals who utilize this compound as a critical intermediate in organic and peptide synthesis.

Understanding the chemical causality behind this molecule's behavior is essential for optimizing your synthetic workflows. The molecule features two distinct functional groups with highly divergent sensitivities to acidic environments:

  • Benzyl Carbamate (Cbz/Z group): Protects the primary amine. It exhibits excellent orthogonal stability to mild acids but is highly susceptible to cleavage by strong, non-aqueous nucleophilic acids[1].

  • Morpholine Amide: Forms the C-terminus. Amide bonds are inherently stable due to resonance stabilization and require extreme, high-temperature aqueous acidic conditions to undergo hydrolysis[2].

Troubleshooting Guides & FAQs

Q1: I am observing no degradation of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate in my HPLC mobile phase (0.1% TFA). Is this expected? A1: Yes, this is completely expected. Both the Cbz protecting group and the morpholine amide are highly stable under mild acidic conditions (pH 2–5) at ambient temperatures. Trifluoroacetic acid (TFA) at low concentrations lacks both the protonating power and the nucleophilicity required to cleave the benzyl-oxygen bond of the carbamate[1].

Q2: Can I perform a Boc-deprotection on another part of my synthesized peptide without cleaving the Cbz group on this molecule? A2: Absolutely. This is the foundation of orthogonal protecting group strategies. Standard Boc-deprotection conditions (e.g., 50% TFA in Dichloromethane for 1–2 hours) will not cleave the Cbz group or hydrolyze the morpholine amide. The Cbz group requires significantly harsher conditions, such as catalytic hydrogenolysis or strong hydrobromic acid, for removal[3].

Q3: I need to selectively remove the Cbz group to free the amine, but my molecule is sensitive to catalytic hydrogenation (Pd/C, H₂). How can I achieve this using acid? A3: You can utilize a strong, non-aqueous acid such as 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH). Mechanistically, the strong acid protonates the carbamate oxygen, and the highly nucleophilic bromide ion attacks the benzylic carbon via an SN2 mechanism. This liberates benzyl bromide and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine (1-morpholino-1-oxopropan-2-amine) as a hydrobromide salt[3]. See the experimental protocol below for step-by-step instructions.

Q4: During a forced degradation study using 6M HCl at 100°C, my LC-MS shows the complete disappearance of the parent mass and the appearance of multiple low-molecular-weight peaks. What is the degradation pathway? A4: Under harsh aqueous acidic conditions and elevated temperatures, the molecule undergoes total hydrolysis. The Cbz group is cleaved to yield benzyl alcohol (or benzyl chloride) and carbon dioxide. Simultaneously, the robust morpholine amide bond is finally forced to hydrolyze, breaking down into the free amino acid (Alanine) and Morpholine[2].

Quantitative Stability Data Matrix

The following table summarizes the stability profile of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate across various acidic environments, providing a quick reference for experimental planning.

Acidic ConditionReagentsTemperatureExposure TimeStability StatusPrimary Degradants
Mild Aqueous 0.1% TFA or Formic Acid25°C> 48 hoursHighly Stable None
Boc-Deprotection 50% TFA in DCM25°C2 - 4 hoursStable None
Strong Non-Aqueous 33% HBr in AcOH0°C to 25°C1 - 4 hoursCbz Cleavage 1-morpholino-1-oxopropan-2-amine, Benzyl bromide, CO₂
Harsh Aqueous 6M HCl100°C (Reflux)12 - 24 hoursTotal Hydrolysis Alanine, Morpholine, Benzyl alcohol/chloride, CO₂

Experimental Protocol: Selective Cbz Cleavage via Acid-Catalyzed Mechanism

Purpose: To selectively remove the benzyl carbamate protecting group while leaving the morpholine amide intact, yielding the free amine hydrobromide salt[3]. Self-Validating System: The successful cleavage is visually and physically confirmed by the precipitation of the highly polar amine salt upon the addition of non-polar diethyl ether, effectively separating it from the soluble benzyl bromide byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate in a minimal volume of glacial acetic acid within a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Causality: The addition of HBr is highly exothermic; cooling prevents unwanted side reactions or thermal degradation of the morpholine amide.

  • Acid Addition: Slowly add 2 to 5 equivalents of 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)[3].

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 to 4 hours. Monitor the reaction via LC-MS or TLC until the starting material is entirely consumed.

  • Precipitation: Pour the reaction mixture into a large excess (typically 10 volumes) of cold, anhydrous diethyl ether. Causality: The newly formed 1-morpholino-1-oxopropan-2-amine hydrobromide salt is highly polar and insoluble in ether, causing it to precipitate out as a white solid. The benzyl bromide byproduct and acetic acid remain dissolved in the organic supernatant.

  • Isolation: Collect the precipitated amine salt via vacuum filtration. Wash the filter cake with additional cold diethyl ether to remove residual acid and organic impurities.

  • Drying: Dry the solid under high vacuum to afford the pure deprotected amine salt.

Degradation Pathways Visualization

G A Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (Cbz-Ala-morpholide) B Mild Acidic Conditions (e.g., 0.1% TFA, 50% TFA/DCM) Ambient Temp A->B C Strong Non-Aqueous Acid (33% HBr/AcOH) 0°C to Room Temp A->C D Harsh Aqueous Acid (6M HCl) Reflux, 100°C A->D E Fully Stable (No Degradation) B->E F Selective Cbz Cleavage (Yields 1-morpholino-1-oxopropan-2-amine + Benzyl bromide + CO2) C->F G Total Hydrolysis (Yields Alanine + Morpholine + Benzyl alcohol/chloride + CO2) D->G

Degradation pathways of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate under varying acid conditions.

References

  • Protective Groups - Stability , Organic Chemistry Portal,[Link]

  • Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block , ACS Organic & Inorganic Au,[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Conversion in Carbamate Formation

Welcome to the Carbamate Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with stalled conversions, urea byproducts, and reagent degradation during carbamate form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbamate Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with stalled conversions, urea byproducts, and reagent degradation during carbamate formation. Carbamates are critical structural motifs in medicinal chemistry and drug design due to their proteolytic stability and membrane permeability[1]. However, the thermodynamic limitations of intermediate species and the steric demands of complex substrates often lead to poor yields.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. Every protocol provided here is designed as a self-validating system —meaning you will verify the success of intermediate steps before committing your valuable starting materials.

Part 1: Diagnostic Decision Tree

Before altering your reaction conditions, use the logical workflow below to isolate the root cause of your low conversion rates.

TroubleshootingTree Start Low Conversion in Carbamate Formation Q1 Are substrates sterically hindered? Start->Q1 A1_Yes Switch to DSC + Pyridine or Pd-Catalyzed Cross-Coupling Q1->A1_Yes Yes Q2 Is CO2 the carbonyl source? Q1->Q2 No A2_Yes Increase CO2 pressure (>90 bar) & use DBU/DIPEA Q2->A2_Yes Yes Q3 Are ureas forming as byproducts? Q2->Q3 No A3_Yes Reverse addition order: Add amine slowly to chloroformate Q3->A3_Yes Yes A3_No Verify reagent freshness (e.g., CDI) and anhydrous conditions Q3->A3_No No

Caption: Troubleshooting decision tree for diagnosing and resolving low carbamate conversion rates.

Part 2: Core Troubleshooting Q&A

Q1: I am using 1,1'-carbonyldiimidazole (CDI) to couple a secondary alcohol with tert-leucine, but conversions stall at 20% even after 24 hours. Why?

The Causality: CDI is a standard reagent, but it struggles severely with sterically hindered amino acids like tert-leucine. The initial activation of the alcohol forms an imidazole-carboxylate intermediate. The subsequent aminolysis of this intermediate by a hindered amine has a very high activation energy. Heating the reaction above 90 °C to force the aminolysis often leads to reagent degradation rather than product formation. The Solution: Switch your activation reagent to. DSC forms a highly reactive mixed succinimidyl carbonate intermediate. When catalyzed by 20 mol% pyridine or DMAP, this intermediate is highly susceptible to nucleophilic attack even by bulky amines, driving the reaction to full conversion at a mild 40 °C.

Q2: We are attempting a "green" synthesis using supercritical CO₂ and aliphatic amines, but we are seeing poor yields and N-methylation side products. How can we optimize this?

The Causality: When using CO₂ and dimethyl carbonate (DMC), low CO₂ pressure allows the amine to act as a nucleophile against DMC, leading to competitive N-methylation[2]. Furthermore, aliphatic amines can undergo reversible insertion of two equivalents of CO₂, yielding a carbamate dianion. This dianion is a remarkably poor nucleophile, which stalls the subsequent alkylation step[2]. The Solution: Increase the CO₂ pressure to >90 bar. High pressure shifts the thermodynamic equilibrium favorably toward the desired mono-carbamate intermediate, suppressing the dual methylating reactivity of DMC and improving yields from ~50% to >95%[2]. Additionally, utilizing a bulky, non-nucleophilic base (like DIPEA or DBU) facilitates the initial deprotonation without interfering with the electrophile[3].

Q3: My chloroformate-based synthesis is yielding significant amounts of symmetrical urea byproducts. How do I prevent this?

The Causality: Urea forms when the newly synthesized carbamate (or an transient isocyanate intermediate generated via the elimination of HCl) reacts with a second equivalent of your starting amine[4]. This typically occurs if the amine is locally in excess or if the reaction temperature is too high, allowing the kinetic rate of urea formation to compete with carbamate formation[4]. The Solution: Employ a "reverse addition" protocol. Slowly add the amine solution dropwise to a chilled (0 °C) solution of the chloroformate and base (e.g., DIPEA)[4]. This ensures the chloroformate is always in stoichiometric excess relative to the unreacted amine, kinetically favoring carbamate formation.

Q4: I need to synthesize an N-aryl carbamate from an unreactive aryl chloride and a secondary alcohol. Standard chloroformate chemistry is failing. What are my options?

The Causality: Aryl amines, especially those bearing electron-withdrawing groups, are poor nucleophiles. Standard nucleophilic acyl substitution using chloroformates or CDI is highly inefficient for these substrates[5]. The Solution: Utilize a (Buchwald protocol)[6]. By reacting the aryl chloride with sodium cyanate in the presence of a Pd catalyst, an aryl isocyanate is generated in situ. This highly electrophilic intermediate is immediately trapped by the secondary alcohol to form the carbamate in excellent yields, bypassing the nucleophilicity issue entirely[6].

Part 3: Mechanistic Workflows & Experimental Protocols

DSCWorkflow Alcohol 1. Alcohol (ROH) DSC 2. DSC + Pyridine (20 mol%) Alcohol->DSC Activation MixedCarb 3. Mixed Carbonate Intermediate DSC->MixedCarb Room Temp Carbamate 5. Carbamate Product (RO-CO-NHR') MixedCarb->Carbamate Aminolysis Amine 4. Hindered Amine (R'NH2) Amine->Carbamate Nucleophilic Attack

Caption: Experimental workflow for DSC-mediated carbamate synthesis from hindered substrates.

Protocol A: DSC-Mediated Synthesis of Carbamates from Hindered Substrates

This protocol is optimized for sterically hindered amino acids (e.g., tert-leucine) and secondary/tertiary alcohols.

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the alcohol (1.0 eq) and N,N′-Disuccinimidyl carbonate (DSC, 1.2 eq) in anhydrous DMF (0.5 M).

  • Catalysis: Add pyridine (0.2 eq) to the mixture. Stir at room temperature for 2–3 hours.

  • Self-Validation Check: Do not proceed until you verify the complete consumption of the alcohol via TLC (stain with KMnO₄) or LC-MS. The formation of the mixed carbonate intermediate must be confirmed to prevent amine waste.

  • Aminolysis: Once activation is confirmed, add the sterically hindered amino acid/ester (1.5 eq) and triethylamine (1.5 eq).

  • Heating: Warm the reaction to 40 °C and stir for 15 hours.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove pyridine/TEA), saturated aqueous NaHCO₃, and brine. The N-hydroxysuccinimide byproduct is highly water-soluble and will partition into the aqueous layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Synthesis of N-Aryl Carbamates

This protocol bypasses poor nucleophilicity by generating an isocyanate in situ.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with a Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), sodium cyanate (1.5 eq), and the unreactive aryl chloride (1.0 eq).

  • Solvent & Trapping Agent: Add anhydrous 1,4-dioxane (0.2 M), followed immediately by the alcohol (2.0 eq).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Self-Validation Check: Analyze an aliquot via GC-MS to confirm the complete consumption of the aryl chloride. If unreacted starting material remains, verify that your sodium cyanate was strictly anhydrous.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts, eluting with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify by silica gel chromatography.

Part 4: Quantitative Data Comparison

Use the table below to select the optimal activation reagent based on your specific substrate constraints.

Activation MethodIdeal Substrate ScopeTypical YieldsCommon ByproductsKey Optimization Variable
Chloroformates Unhindered Primary/Secondary amines70–90%Symmetrical ureasAddition order, Temperature (0 °C)
CDI Unhindered amines and alcohols60–85%Unreacted starting materialsTemperature, Solvent polarity
DSC + Pyridine Sterically hindered substrates85–95%N-hydroxysuccinimideCatalyst choice (Pyridine vs. DMAP)
Pd-Catalysis Aryl halides + Alcohols75–98%Dehalogenated arenesLigand selection, Catalyst loading
CO₂ / DMC Aliphatic amines50–95%N-methylated aminesCO₂ Pressure (>90 bar)

Part 5: References

  • Organic Carbamates in Drug Design and Medicinal Chemistry - National Institutes of Health (NIH).[Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates - Organic Chemistry Portal.[Link]

  • Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2 - CORE.[Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines - ACS Omega.[Link]

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids - Royal Society of Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

An in-depth technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide synthesizes technical principles with field-proven insights to address the specif...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes technical principles with field-proven insights to address the specific challenges of purifying Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate. This molecule, containing a Cbz-protected amine, an alanine core, and a morpholine amide, presents a moderate polarity profile, making it an ideal candidate for normal-phase flash chromatography. However, successful purification hinges on a well-designed methodology and a clear understanding of potential pitfalls.

Part 1: Frequently Asked Questions & Method Development

This section addresses the most common initial queries when setting up the purification workflow.

Q1: What is the most appropriate stationary phase for my compound?

For Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate, standard silica gel (40-63 µm particle size) is the recommended stationary phase.[1][2]

  • Rationale (Expertise): The choice is based on the molecule's structure. Silica gel is a polar adsorbent with slightly acidic silanol groups on its surface.[3][4] These groups will interact moderately with the polar carbamate and morpholine amide moieties of your target compound, providing the necessary retention for separation from non-polar impurities. While alternatives like alumina exist, silica offers the most versatile and cost-effective starting point for this class of compounds.[5]

Q2: How do I select the optimal mobile phase (eluent)?

Mobile phase selection is the most critical variable and should be determined empirically using Thin-Layer Chromatography (TLC) .[6] The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.35 .[7][8]

  • Rationale (Trustworthiness): TLC acts as a small-scale, rapid proxy for the flash column.[9] Achieving a target Rf in this range ensures that the compound will be sufficiently retained on the column to separate from impurities but will not require excessively large solvent volumes to elute, saving time and resources.[8]

Recommended Starting Solvent Systems for TLC Scouting:

PolarityWeak Solvent (A)Strong Solvent (B)Starting Ratio (A:B)Notes
Low-Medium Hexanes or HeptaneEthyl Acetate (EtOAc)9:1 -> 1:1This is the standard system for moderately polar compounds.[5]
Medium-High Dichloromethane (DCM)Methanol (MeOH)99:1 -> 9:1Use if the compound shows low mobility in Hex/EtOAc.[5][6]
Q3: I've found a good TLC solvent system. How do I translate this to a flash chromatography gradient?

Modern automated flash chromatography systems use software algorithms to convert TLC Rf values into an optimized gradient.[7][10] If developing a method manually or for a system without this feature, a common approach is to create a linear gradient.

  • Step 1: Initial Solvent. Start the gradient with a mobile phase composition that is significantly weaker (e.g., half the concentration of the strong solvent) than the one that gave the target Rf on TLC. This ensures all compounds bind to the top of the column.

  • Step 2: Gradient Slope. Linearly increase the concentration of the strong solvent over 10-15 column volumes (CV).[6] A shallower gradient provides better resolution between closely eluting peaks.[11]

  • Step 3: Isocratic Hold & Flush. After the target compound elutes, you can include a high-concentration flush (e.g., 100% strong solvent) to remove any strongly retained impurities.

Many flash systems can generate an optimized step-gradient method if you input Rf data from two different TLC plates (run with two different solvent compositions), which can significantly reduce solvent consumption.[10][12]

Q4: Should I use a liquid or dry loading method to introduce my sample to the column?

The choice depends on the solubility of your crude product.

  • Liquid Loading: This is suitable if your crude material dissolves completely in a minimal amount of a weak solvent (ideally, the initial mobile phase).[3] Caution: Dissolving the sample in a strong solvent can cause band broadening and poor separation as the compounds will travel down the column before the gradient begins.[13]

  • Dry Loading (Recommended): This is the most robust method.[3] Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel (typically 1-2 times the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then loaded directly onto the top of the column. This technique ensures that the sample is introduced to the column in a highly concentrated band, leading to sharper peaks and better resolution.[14]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the purification run.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution 1. Improper Mobile Phase: The chosen solvent system does not have adequate selectivity for the target and impurity. 2. Column Overloading: Too much sample was loaded for the column size.[15] 3. Gradient Too Steep: The concentration of the strong solvent increases too quickly.[11]1. Re-optimize on TLC: Try a different solvent family (e.g., switch from EtOAc to Acetone) to alter selectivity.[1] 2. Reduce Load: As a rule of thumb, for a moderately difficult separation, the sample load should be 1-2% of the silica gel mass. 3. Decrease Gradient Slope: Flatten the gradient around the elution point of your compound (e.g., increase from 10 CV to 20 CV).[6]
Peak Tailing / Streaking 1. Secondary Interactions: The morpholine nitrogen may be interacting with acidic silanol groups on the silica surface, causing tailing.[16] 2. Acidic/Basic Impurities: Unreacted starting materials (e.g., N-Cbz-alanine or morpholine) or byproducts can cause streaking.1. Add a Mobile Phase Modifier: Add 0.1-0.5% triethylamine (TEA) to your mobile phase to neutralize the acidic sites on the silica gel. This will improve the peak shape of basic compounds. 2. Aqueous Wash: Perform an acidic and/or basic aqueous wash of your crude product before chromatography to remove ionic impurities.
Product Not Eluting 1. Mobile Phase Too Weak: The eluent does not have sufficient strength to move the compound down the column. 2. Compound Decomposition: The compound may be unstable on silica gel (unlikely for this structure but possible).[13]1. Increase Solvent Strength: Run a high-concentration flush (e.g., 10% MeOH in DCM) to see if the compound elutes. Re-develop the TLC method with a stronger solvent system. 2. Test Stability: Spot a solution of your compound on a TLC plate, let it sit for an hour, then elute it. If you see a new spot or streaking, it indicates decomposition. Consider switching to a less acidic stationary phase like alumina.[13]
High System Backpressure 1. Precipitated Impurity: Byproducts from the synthesis, such as dicyclohexylurea (DCU) from a DCC coupling, may have precipitated and clogged the column frit.[17] 2. Flow Rate Too High: The flow rate exceeds the column's pressure limit.[18] 3. Improper Column Packing: Air pockets or fines can cause high pressure.[18]1. Pre-filter Sample: If using a coupling reagent known to produce insoluble byproducts, filter your crude solution through a small plug of celite or filter paper before loading. 2. Reduce Flow Rate: Lower the flow rate to a level appropriate for the column size. 3. Repack or Replace Column: If the issue persists, the column may be poorly packed or fouled and should be replaced.[18]

Part 3: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate.

Workflow Overview

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation SamplePrep Sample Preparation (Dry Loading) TLC TLC Method Development SamplePrep->TLC Test Solvents Equilibrate Column Equilibration TLC->Equilibrate Select Method Load Sample Loading Equilibrate->Load Run Run Gradient Load->Run Collect Fraction Collection Run->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Final Pure Product Evaporate->Final

Flash Chromatography Experimental Workflow

1. Sample Preparation (Dry Loading) a. Weigh your crude reaction mixture (e.g., 500 mg). b. Dissolve the crude material in a minimal volume of a suitable solvent (e.g., 5-10 mL of Dichloromethane). c. Add silica gel (e.g., 1 g) to the solution. d. Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.

2. Column Selection and Equilibration a. Based on a 1-2% sample load, select an appropriate column size. For 500 mg of crude material, a 24 g or 40 g silica column is a good starting point. b. Install the column on your flash chromatography system. c. Equilibrate the column with 3-5 column volumes (CV) of your initial mobile phase (e.g., 100% Hexane or the weakest solvent mixture in your gradient).[15] This ensures the entire stationary phase is properly wetted.

3. Running the Purification a. Carefully add your dry-loaded sample to the top of the equilibrated column bed, creating a level surface. b. Program your gradient method. For example, based on a TLC Rf of 0.3 in 50% EtOAc/Hexane:

  • Initial Conditions: 10% EtOAc/Hexane
  • Gradient: Linear ramp from 10% to 60% EtOAc over 15 CV.
  • Hold/Flush: Ramp to 100% EtOAc and hold for 3-5 CV. c. Begin the run and start collecting fractions. The fraction volume should be small enough to ensure good resolution (e.g., for a 40 g column, collect 15-20 mL fractions).

4. Fraction Analysis and Product Isolation a. Analyze the collected fractions using the same TLC system developed in the method development phase. b. Identify the fractions containing the pure target compound. c. Combine the pure fractions into a clean, pre-weighed round-bottom flask. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate.

Troubleshooting Logic: Peak Tailing

G Observe Observation: Peak Tailing Analyze Analyze Structure: Does it have acidic or basic functional groups? Observe->Analyze Hypothesis Form Hypothesis: Basic morpholine nitrogen is interacting with acidic silanol groups on silica. Analyze->Hypothesis Yes (Basic Amine) Solution Implement Solution: Add 0.1-0.5% Triethylamine (TEA) to the mobile phase. Hypothesis->Solution Result Expected Result: Symmetrical peak shape and improved resolution. Solution->Result

Logic for Troubleshooting Peak Tailing

References

  • Flash Chromatography: Principles & Applications - Phenomenex. (n.d.). Retrieved from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]

  • Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. (2021, July 27). Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • The Ultimate Guide to Flash Chromatography: Principles and Techniques. (2023, December 15). Retrieved from [Link]

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.). Santai Technologies Inc. Retrieved from [Link]

  • How do I Create an Efficient Gradient Flash Chromatography Method? - Biotage. (2023, February 10). Retrieved from [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved from [Link]

  • Troubleshooting Flash Chromatography - Chemistry. (n.d.). University of Rochester. Retrieved from [Link]

  • What Is Flash Chromatography And Why Is It Important? (2025, April 22). ALWSCI. Retrieved from [Link]

  • Flash Chromatography Overview and Principles. (2025, February 16). Scribd. Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved from [Link]

  • The most important factors to consider when selecting a flash chromatography cartridge. (n.d.). BUCHI. Retrieved from [Link]

  • Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash... (2022, June 6). PubMed. Retrieved from [Link]

  • Scouting Gradients in Flash Chromatography. (2024, May 15). Sorbent Technologies, Inc. Retrieved from [Link]

  • Benzyl carbamate - Grokipedia. (n.d.). Retrieved from [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • How does gradient slope impact flash chromatography loading capacity? - Biotage. (2023, February 6). Retrieved from [Link]

  • TLC to Gradient Chromatography Separation Simulator (Column Volumes). (n.d.). Retrieved from [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). BUCHI. Retrieved from [Link]

  • Benzyl carbamate - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Benzyl Carbamate | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzyl carbamate | C8H9NO2 | CID 12136. (n.d.). PubChem. Retrieved from [Link]

  • General Methods for Flash Chromatography Using Disposable Columns. (2008, November 20). Krishgen Biosystems. Retrieved from [Link]

  • LABS How To: TLC to Flash Gradient Optimizer. (2024, October 1). YouTube. Retrieved from [Link]

  • Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved from [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026, January 30). Journal of the American Chemical Society. Retrieved from [Link]

  • (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. (2020, July 13). ResearchGate. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018, August 23). Stanford Advanced Materials. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate. We will n...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate. We will navigate the logical steps from initial analyte characterization to a comparative analysis of isocratic and gradient elution methods, furnishing the insights necessary for researchers, scientists, and drug development professionals to establish a reliable, stability-indicating assay.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for determining the purity of drug substances and products.[1][2] A well-developed and validated HPLC method is a key regulatory requirement, ensuring the safety, efficacy, and quality of pharmaceutical products by separating, identifying, and quantifying impurities.[3][4]

Analyte Characterization: The Foundation of Method Development

Before any practical work begins, a thorough analysis of the target molecule, Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate, is paramount. Its structure dictates its chromatographic behavior.

  • Structure: Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

  • Key Functional Groups:

    • Benzyl Ring: This is the primary chromophore, essential for UV detection.

    • Carbamate Linkage: A polar group that can be susceptible to hydrolysis.

    • Morpholino-amide: Another polar and potentially ionizable group that influences retention and peak shape.

  • Predicted Physicochemical Properties:

    • Polarity: The molecule possesses both non-polar (benzyl) and polar (carbamate, morpholino) regions, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase.

    • UV Absorbance: The presence of the benzene ring suggests strong UV absorbance around 210-220 nm and a secondary absorbance maximum near 254-260 nm. A photodiode array (PDA) detector is invaluable for determining the optimal wavelength for detection, maximizing sensitivity while minimizing interference from solvents and potential impurities.

    • Potential Impurities: Impurities can arise from various sources, including the synthesis process (starting materials, by-products) or degradation.[5][6] For this molecule, potential impurities could include starting materials like benzyl chloroformate or the parent amine, as well as degradation products formed via hydrolysis of the carbamate or amide bonds. Urea-type impurities are also a possibility in carbamate synthesis.[7][8]

Strategic Approach to Method Development

A systematic approach is crucial for developing a robust method efficiently. The overall workflow involves initial screening of chromatographic conditions, optimization of critical parameters, and finally, a comparison of different elution strategies to select the most suitable method for routine purity analysis.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Comparison cluster_3 Phase 4: Validation A Analyte Characterization (UV, Polarity, pKa) B Define Method Goals (Purity Assay, Impurity Profile) A->B C Column & Mobile Phase Scouting B->C D Determine Optimal Detection Wavelength C->D E Optimize Parameters (pH, % Organic, Temp.) D->E F Develop Isocratic Method E->F G Develop Gradient Method E->G H Compare Methods (Resolution, Time, Sensitivity) F->H G->H I System Suitability Testing (SST) H->I J Method Validation (ICH Q2(R2)) I->J

Caption: HPLC Method Development Workflow.

Initial Method Scouting: An Isocratic Approach

The initial goal is to find a set of conditions that retains the main analyte peak and provides a preliminary indication of impurity separation. A C18 column is the workhorse of RP-HPLC and serves as the logical starting point.[9]

Rationale for Choices:

  • Column: A standard L1 packing (C18 silica) is chosen for its versatility in retaining moderately polar to non-polar compounds.

  • Mobile Phase: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. A phosphate buffer is selected to control the mobile phase pH, which is critical for achieving reproducible retention times and symmetrical peak shapes for compounds with ionizable functional groups.

  • Detector: A PDA detector is used to confirm peak identity and purity by comparing UV spectra across the peak. The primary wavelength is set to 220 nm for high sensitivity, with 254 nm as a secondary, more selective wavelength.

Experimental Protocol: Initial Isocratic Scouting

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Dissolve Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: PDA at 220 nm and 254 nm.

  • Execution:

    • Perform a series of injections using different isocratic ratios of Mobile Phase A:B (e.g., 70:30, 60:40, 50:50).

Data Summary: Isocratic Scouting Results

Mobile Phase (A:B)Retention Time (min)Tailing FactorTheoretical PlatesResolution (Main Peak to Closest Impurity)
70:3012.51.195001.8
60:407.81.292002.1
50:504.21.388002.5

Objective Analysis: The 60:40 composition provides a good balance of reasonable retention time and adequate resolution for the primary known impurity. The 50:50 ratio results in a shorter run time but may not be sufficient to resolve all potential impurities that elute close to the main peak.

Method Optimization and Comparison: Isocratic vs. Gradient Elution

While a simple isocratic method can be effective, it often represents a compromise. For complex samples with multiple impurities that have a wide range of polarities, a gradient method is typically superior.[10] A gradient method involves changing the mobile phase composition during the run, usually by increasing the percentage of the organic solvent.

G cluster_0 Input Parameters cluster_1 Chromatographic Output A Mobile Phase (% Organic, pH) D Retention Time A->D Strongly affects E Resolution A->E Strongly affects F Selectivity A->F Strongly affects G Peak Shape A->G B Flow Rate B->D Inversely affects C Temperature C->D Affects C->E Can improve C->G

Caption: Interplay of HPLC Optimization Parameters.

Optimized Isocratic Method Protocol

Based on the scouting data, the 60:40 condition is refined for robustness.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60% (20 mM Potassium Phosphate, pH 3.0) : 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (a slight increase can improve peak shape and reduce viscosity).

  • Detection: PDA at 220 nm.

  • Run Time: 15 minutes.

Comparative Gradient Method Protocol

This method is designed to resolve both early-eluting polar impurities and late-eluting non-polar impurities in a single run.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: PDA at 220 nm.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (Re-equilibration)

Comparative Performance Guide: Isocratic vs. Gradient Method

Performance MetricOptimized Isocratic MethodComparative Gradient MethodRationale & Recommendation
Total Run Time 15 minutes20 minutes (including re-equilibration)Isocratic is faster for a single run if all impurities are resolved.
Resolution (Rs) Rs > 2.0 for known impurities. May fail for impurities with very different polarity.Rs > 2.5 for all observed impurities, including early and late eluters.Gradient is superior for a comprehensive stability-indicating method.
Peak Shape Good for main peak (Tailing Factor ~1.2). Late eluting peaks may show broadening.Sharper peaks for all components due to gradient compression effect.Gradient provides better overall peak efficiency.
Sensitivity Good for impurities near the main peak.Enhanced sensitivity for late-eluting impurities which elute as sharper bands.Gradient is advantageous for detecting trace-level, non-polar impurities.
Method Robustness Highly robust. Minor changes in mobile phase composition have a predictable effect.Less robust. Small changes in dwell volume or gradient profile can shift retention times.Isocratic is often easier to transfer between different HPLC systems.
Solvent Consumption Constant consumption.Variable, but can be optimized to be comparable to isocratic methods.Dependent on the specific method parameters.
Best Application Ideal for routine QC testing where known impurities are monitored and speed is critical.Recommended for method development, forced degradation studies, and full impurity profiling. [1]
Method Trustworthiness: System Suitability & Validation

A method is only reliable if it is validated and its performance is monitored.[10][11]

System Suitability Tests (SST) Before any sample analysis, a system suitability solution (typically a standard of the main analyte spiked with known impurities) must be run to verify the performance of the chromatographic system.[1]

  • Acceptance Criteria (Typical):

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area (n=6 injections): ≤ 1.0%

    • Resolution (between critical pair): ≥ 2.0

Method Validation (as per ICH Q2(R2) Guidelines) The chosen gradient method must undergo a formal validation process to prove it is fit for its intended purpose.[12][13][14] This involves experimentally verifying:

  • Specificity: The ability to detect the analyte unequivocally in the presence of impurities, degradants, and excipients. This is often assessed using forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light).[1]

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, measured by spike/recovery studies.

  • Precision: The degree of agreement among individual tests, assessed at two levels: repeatability (same lab, same day) and intermediate precision (different days, different analysts).

  • Range: The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[14][15]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temperature ±2°C), demonstrating its reliability for routine use.[15]

References

  • A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. Benchchem.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • HPLC Testing and Analysis - Detailed Guide for Accur
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Carbamic Acid Impurities and Rel
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs.
  • Overcoming HPLC Challenges for Impurity Identification. (2023, June 13). SynThink Research Chemicals.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. (2025, August 11). MDPI.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic m
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Carbamate synthesis by carbamoyl
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Various Approaches for the Synthesis of Organic Carbamates. (2025, August 10).
  • Urea. Wikipedia.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.

Sources

Comparative

Comprehensive Comparison Guide: Cbz- vs. Boc-Protected 1-Morpholino-1-oxopropan-2-ylcarbamates in Chiral α-Amino Ketone Synthesis

Executive Summary The synthesis of chiral α-amino ketones is a cornerstone in the development of peptidomimetics, protease inhibitors, and complex natural products. While Weinreb amides (N-methoxy-N-methyl amides) have h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral α-amino ketones is a cornerstone in the development of peptidomimetics, protease inhibitors, and complex natural products. While Weinreb amides (N-methoxy-N-methyl amides) have historically been the standard for preventing over-addition during organometallic acyl substitutions, morpholine amides have emerged as robust, highly crystalline, and economically accessible alternatives.

This guide provides an authoritative comparison between two critical alanine-derived morpholine amides: Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (Cbz-protected) and tert-Butyl 1-morpholino-1-oxopropan-2-ylcarbamate (Boc-protected). By analyzing their structural orthogonality, physical properties, and self-validating experimental workflows, this guide equips researchers with the causal reasoning necessary to optimize their synthetic strategies.

Mechanistic Causality: The Morpholine Amide Advantage

To understand the utility of these compounds, one must understand the causality behind their reactivity. When an organometallic reagent (such as a Grignard or organolithium reagent) attacks a standard ester or amide, the intermediate collapses rapidly, allowing a second equivalent of the nucleophile to attack, yielding a tertiary alcohol.

Morpholine amides prevent this through chelation control . As demonstrated in recent 1[1], the oxygen atoms of both the morpholine ring and the carbonyl group coordinate with the incoming metal ion (Mg²⁺ or Li⁺). This forms a highly stable, five-membered cyclic tetrahedral intermediate. This intermediate remains intact at low temperatures (-78 °C) and only collapses to form the desired ketone upon the introduction of an acidic aqueous quench, strictly preventing over-addition.

Mechanism A Protected Ala-Morpholine Amide (Cbz or Boc) C Tetrahedral Intermediate (Chelated Metal Complex) A->C Nucleophilic Attack (-78°C) B Organometallic Reagent (R-MgX or R-Li) B->C E Chiral α-Amino Ketone (No Over-addition) C->E Collapse (Room Temp) D Acidic Aqueous Workup (H3O+) D->E

Mechanistic pathway of ketone synthesis via morpholine amide chelation.

Structural & Quantitative Comparison

The primary distinction between the two analogs lies in their N-α protecting groups, which dictate the downstream synthetic sequence. The Cbz-protected variant is identified by CAS 56414-77-8[2], while the Boc-protected analog is identified by CAS 796046-11-2 (R-enantiomer) and 796046-03-2 (racemic)[3][4].

Table 1: Comparative Properties and Metrics
MetricBenzyl 1-morpholino-1-oxopropan-2-ylcarbamate (Cbz)tert-Butyl 1-morpholino-1-oxopropan-2-ylcarbamate (Boc)
CAS Number 56414-77-8[2]796046-11-2 (R-isomer)[3]
Molecular Formula C₁₅H₂₀N₂O₄[2]C₁₂H₂₂N₂O₄[3]
Molecular Weight 292.33 g/mol [2]258.32 g/mol [3]
Melting Point Highly Crystalline Solid79.0–80.3 °C[5]
Optical Rotation [α]D²⁰ Enantiomer dependent−12° (c = 1.0, CH₂Cl₂)[5]
TLC Visualization Strongly UV Active (254 nm)UV Inactive (Requires Ninhydrin/KMnO₄)
Cleavage Reagent H₂, Pd/C (Hydrogenolysis)TFA or HCl (Acidolysis)
Orthogonality Stable to strong acids (e.g., TFA)Stable to catalytic hydrogenation

Orthogonality & Deprotection Strategies

In complex peptide synthesis, protecting group orthogonality is non-negotiable.

  • Choose the Cbz-protected analog when your target molecule contains acid-labile functionalities (such as tert-butyl esters, trityl groups, or existing Boc groups) that must remain intact during the deprotection of the alanine moiety.

  • Choose the Boc-protected analog when your target molecule contains reducible groups (such as alkenes, alkynes, or benzyl ethers) that would be destroyed by the hydrogenolysis required to remove a Cbz group.

Strategy Start Select N-α Protecting Group for Ala-Morpholine Cond1 Molecule contains acid-sensitive groups? Start->Cond1 Cbz Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (Cbz-Protected) Cond1->Cbz YES Boc tert-Butyl 1-morpholino-1-oxopropan-2-ylcarbamate (Boc-Protected) Cond1->Boc NO DepCbz Deprotection: Hydrogenolysis (H2, Pd/C) Cbz->DepCbz DepBoc Deprotection: Acidolysis (TFA / DCM) Boc->DepBoc

Decision tree for selecting Cbz vs. Boc protection based on molecular orthogonality.

Self-Validating Experimental Protocols

Protocol A: Epimerization-Free Grignard Addition to Morpholine Amides

This protocol ensures the conversion of the morpholine amide to the corresponding chiral ketone without loss of stereochemical integrity, a standard validated in5[5].

  • Preparation & Inert Atmosphere : Dissolve the chosen morpholine amide (1.0 eq) in anhydrous THF (0.2 M) in an oven-dried flask flushed with Argon.

    • Causality: Water will prematurely quench the Grignard reagent, destroying the stoichiometry and halting the reaction.

  • Thermal Control : Submerge the flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: Low temperatures kinetically trap the tetrahedral intermediate, preventing its premature collapse into a reactive ketone that would undergo a second addition.

  • Nucleophilic Addition : Add the desired Grignard reagent (RMgBr, 1.2 eq) dropwise over 15 minutes.

  • In-Process Validation : After 1 hour, remove a 10 µL aliquot, quench it in a microtube containing 100 µL of saturated NH₄Cl, and analyze via TLC (Hexanes/EtOAc). The disappearance of the starting material confirms the complete formation of the intermediate.

  • Quenching : While still at -78 °C, rapidly add saturated aqueous NH₄Cl.

    • Causality: The weak acid protonates the oxygen of the tetrahedral intermediate, forcing its collapse into the ketone while simultaneously neutralizing any unreacted Grignard reagent.

    • Validation: The visual dissolution of cloudy magnesium salts into the aqueous layer confirms a successful quench.

  • Workup : Warm to room temperature, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal Deprotection Workflows

Workflow B1: Boc Cleavage (Acidolysis)

  • Dissolve the Boc-protected compound in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Self-Validation: Observe the reaction mixture. The cleavage of the Boc group generates isobutylene and CO₂ gas. The physical bubbling in the solution is a real-time indicator of the reaction progressing. Once bubbling ceases (typically 1-2 hours), the deprotection is complete.

  • Concentrate under vacuum and co-evaporate with toluene to remove residual TFA.

Workflow B2: Cbz Cleavage (Hydrogenolysis)

  • Dissolve the Cbz-protected compound in Methanol (0.1 M).

  • Carefully add 10% Pd/C (10% w/w relative to the substrate) under an Argon atmosphere to prevent ignition.

  • Evacuate the flask and backfill with H₂ gas via a balloon (1 atm).

  • Self-Validation: Monitor via TLC. Because the Cbz group is highly UV-active (due to the benzyl ring), its disappearance under a 254 nm UV lamp directly confirms the cleavage. LC-MS will also show a characteristic mass shift of -134 Da.

  • Filter through a pad of Celite to remove the palladium catalyst and concentrate the filtrate.

References

  • Benzyl 1-Morpholino-1-oxopropan-2-ylcarbaMate (CAS 56414-77-8). Aaron Chem.
  • tert-butyl (R)-1-morpholino-1-oxopropan-2-ylcarbamate (CAS 796046-11-2). GuideChem.
  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis (Thieme).

Sources

Validation

Validating chiral purity of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

Topic: Validating the Chiral Purity of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate: A Comparative Analytical Guide Introduction Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS: 56414-77-8)[1], commonly referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Chiral Purity of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate: A Comparative Analytical Guide

Introduction

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS: 56414-77-8)[1], commonly referred to as Cbz-Ala-morpholide, is a highly specialized protected amino acid derivative utilized in advanced peptide synthesis and active pharmaceutical ingredient (API) development. The molecule features a carbobenzyloxy (Cbz) protecting group on the amine[] and a morpholine ring forming an amide linkage at the carboxyl terminus.

Because the C2 carbon of the propanoyl backbone is a chiral center, validating the enantiomeric excess ( ee ) of this building block is a critical quality control step. Enantiomeric impurities can propagate through multi-step syntheses, leading to diastereomeric mixtures that compromise the therapeutic efficacy and safety of the final drug product. This guide objectively compares the analytical alternatives for chiral validation and provides a self-validating, field-proven protocol for high-performance liquid chromatography (HPLC).

Comparative Analysis of Chiral Validation Techniques

When selecting an analytical method for Cbz-protected amino acid derivatives, scientists must account for the molecule's thermal stability, polarity, and the availability of chiral recognition sites.

Chiral HPLC (The Gold Standard)

Direct separation using Chiral Stationary Phases (CSPs) such as protein-based Ovomucoid (OVM) or macrocyclic glycopeptides (e.g., Teicoplanin) is the most robust method for this compound[3][4]. It requires no derivatization, operates at ambient temperatures, and offers exceptional sensitivity.

Chiral Gas Chromatography (GC)

While GC offers high theoretical plate counts, it is fundamentally misaligned with Cbz-protected amino acids. The Cbz group is heavy and thermally labile[]. Vaporizing the compound requires high injection port temperatures, which frequently induces thermal racemization or degradation (cleavage of the Cbz group), leading to false enantiomeric ratios.

NMR with Chiral Solvating Agents (CSAs)

Proton NMR ( 1 H-NMR) using chiral shift reagents (e.g., Pirkle alcohol) can distinguish enantiomers by creating transient diastereomeric complexes that shift the resonance of the C2-proton or the morpholine protons. While excellent for rapid, orthogonal structural confirmation, NMR lacks the sensitivity required for trace impurity quantification (Limit of Detection is typically 1-2%).

Polarimetry (Optical Rotation)

Historically used for bulk chiral assessment, polarimetry measures the net rotation of plane-polarized light. However, it is highly susceptible to interference from achiral impurities, concentration errors, and solvent effects. It cannot reliably quantify enantiomeric impurities below 2-5% and is obsolete for stringent API validation.

Quantitative Method Comparison
Analytical MethodSample PreparationLimit of Detection (LOD)Typical Resolution ( Rs​ )Suitability for Cbz-Ala-morpholide
Chiral HPLC Dissolution in mobile phase< 0.1% > 1.5 (Baseline) Optimal - No thermal degradation.
Chiral GC Deprotection & derivatization~ 0.5%VariablePoor - High risk of thermal racemization.
1 H-NMR (CSA) Dissolution in CDCl 3​
  • CSA
~ 1.0 - 2.0%N/A (Peak splitting)Moderate - Good for quick orthogonal checks.
Polarimetry Dissolution in standard solvent> 2.0%N/APoor - Cannot quantify trace enantiomers.

Mechanistic Insights: The Causality of Chiral Recognition

To understand why Chiral HPLC succeeds where other methods fail, we must examine the molecular interactions at the stationary phase. Protein-based columns (like Ultron ES-OVM) and macrocyclic antibiotics (like Astec CHIROBIOTIC T) are highly effective for Cbz-protected amino acids because they facilitate a "three-point interaction"[3][4].

For Cbz-Ala-morpholide, the chiral recognition mechanism is driven by:

  • π−π Interactions: The aromatic ring of the Cbz group interacts with the aromatic residues (e.g., tyrosine, phenylalanine) in the protein or macrocyclic cavity.

  • Hydrogen Bonding: The carbamate carbonyl and the morpholine amide act as strong hydrogen bond acceptors, interacting with the hydroxyl and amine groups of the CSP.

  • Steric Inclusion: The bulky morpholine ring forces the molecule into a specific steric orientation, allowing the stationary phase to distinguish between the (R) and (S) spatial arrangements of the C2 methyl group.

Mechanism Analyte Cbz-Ala-morpholide (Analyte) PiPi π-π Interactions (Cbz Aromatic Ring) Analyte->PiPi Hbond Hydrogen Bonding (Carbamate C=O) Analyte->Hbond Steric Steric Inclusion (Morpholine Ring) Analyte->Steric CSP Chiral Stationary Phase (e.g., Ovomucoid) CSP->PiPi CSP->Hbond CSP->Steric Complex Transient Diastereomeric Complex PiPi->Complex Hbond->Complex Steric->Complex

Three-point interaction model for chiral recognition on a protein-based stationary phase.

Experimental Methodology: Self-Validating Chiral HPLC Protocol

A rigorous analytical protocol must be a self-validating system. You cannot trust the enantiomeric purity of an unknown sample unless you first prove that your chromatographic system is capable of separating the enantiomers under the exact conditions of the run. This is achieved through mandatory System Suitability Testing (SST) using a racemic standard.

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) SST System Suitability Test (Inject Racemic Standard) SamplePrep->SST Resolution Check Resolution (Rs > 1.5?) SST->Resolution FailSST Optimize Conditions (Adjust Modifier/pH) Resolution->FailSST No (Fail) SampleInj Inject Unknown Sample (Cbz-Ala-morpholide) Resolution->SampleInj Yes (Pass) FailSST->SST Re-test DataAnalysis Calculate ee % (Area Normalization) SampleInj->DataAnalysis

Self-validating Chiral HPLC workflow ensuring baseline resolution prior to sample analysis.

Step 1: Chromatographic Conditions
  • Column: Ultron ES-OVM (150 mm × 4.6 mm, 5 µm) or equivalent protein-based CSP[3].

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.0) / Acetonitrile (80:20, v/v). Note: The pH is critical; maintaining pH 6.0 prevents degradation of the Cbz group while keeping the CSP stable[5].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm and 254 nm. (The Cbz aromatic ring provides strong absorbance at 254 nm, reducing baseline noise from non-aromatic impurities).

  • Injection Volume: 10 µL.

Step 2: Sample Preparation
  • Racemic Standard (for SST): Dissolve 10 mg of racemic Cbz-(D,L)-Ala-morpholide in 10 mL of the mobile phase. Sonicate for 5 minutes.

  • Test Sample: Dissolve 10 mg of the target Cbz-Ala-morpholide batch in 10 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Suitability Testing (SST) - The Validation Gate
  • Inject a blank (mobile phase) to ensure no carryover or ghost peaks.

  • Inject the Racemic Standard.

  • Acceptance Criteria: The chromatogram must show two distinct peaks with an area ratio of approximately 50:50. The resolution ( Rs​ ) between the two enantiomer peaks must be ≥1.5 (baseline resolution). If Rs​<1.5 , adjust the acetonitrile concentration (decrease by 2-5%) to increase retention and selectivity before proceeding[4].

Step 4: Sample Analysis & Quantification
  • Once SST passes, inject the Test Sample in triplicate.

  • Identify the main enantiomer peak and any trace peak corresponding to the undesired enantiomer (based on the retention times established in the SST).

  • Calculate the Enantiomeric Excess ( ee ) using the area normalization method:

    ee(%)=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100

References

  • Molaid. "4-(N-benzyloxycarbonyl-alanyl)-morpholine | 56414-77-8". Chemical Database. URL: [Link]

  • Scilit. "Chiral HPLC Separation of Protected Amino Acids". Scientific Literature Database. URL: [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is a co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical development. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate, a compound of interest in drug discovery. We will delve into the nuances of sample preparation and compare the two most prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide is designed to equip researchers with the necessary knowledge to select and implement the most appropriate analytical strategy for their specific research needs, ensuring data integrity and regulatory compliance.

The quantitative determination of analytes in biological matrices such as blood, plasma, serum, or urine is critical for evaluating the safety and efficacy of potential new drugs.[1] The choice of analytical method is paramount and is often a balance between the required sensitivity, selectivity, cost, and throughput.[2] This guide will provide detailed experimental protocols, comparative data, and expert insights to navigate these choices effectively.

The Critical Role of Sample Preparation

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances like proteins and phospholipids.[3] These matrix components can lead to ion suppression or enhancement in LC-MS/MS, negatively impacting the accuracy and precision of the analysis.[4][5][6] The primary goals of sample preparation are to isolate the analyte of interest, concentrate it, and present it in a solvent compatible with the analytical instrument.[7]

Three common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a rapid and straightforward method involving the addition of an organic solvent to the biological sample to precipitate proteins.[7] While simple, it may not provide the cleanest extracts, potentially leading to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7] It offers a cleaner extract than PPT but can be more time-consuming and may require larger volumes of organic solvents.[8]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[8][9] It can provide very clean extracts and high analyte concentration, with the potential for automation.[8][10]

The choice of sample preparation technique is critical and depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity requirements of the assay.[11]

Experimental Workflow: Sample Preparation

The following diagram illustrates a general workflow for sample preparation in bioanalysis.

SamplePrepWorkflow BiologicalSample Biological Sample (e.g., Plasma, Urine) InternalStandard Spike with Internal Standard BiologicalSample->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) InternalStandard->ProteinPrecipitation LiquidLiquidExtraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) InternalStandard->LiquidLiquidExtraction SolidPhaseExtraction Solid-Phase Extraction (e.g., C18 Cartridge) InternalStandard->SolidPhaseExtraction Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation LiquidLiquidExtraction->Evaporation SolidPhaseExtraction->Evaporation Analysis LC-MS/MS or HPLC-UV Analysis Centrifugation->Analysis Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Analysis

Caption: A generalized workflow for preparing biological samples for chromatographic analysis.

Comparative Analysis of Analytical Techniques: HPLC-UV vs. LC-MS/MS

The two primary instrumental techniques for the quantitative analysis of small molecules like Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate are HPLC-UV and LC-MS/MS.[2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique that separates compounds based on their interaction with a stationary phase and detects them based on their absorbance of UV light.[12]

Advantages:

  • Cost-effective: HPLC-UV systems are generally less expensive to purchase and maintain compared to LC-MS/MS systems.[2]

  • Robustness and Simplicity: These methods are often straightforward to develop and are considered robust for routine analysis.[2]

Limitations:

  • Lower Sensitivity: The sensitivity of HPLC-UV may be insufficient for detecting low concentrations of analytes in biological matrices.[13]

  • Limited Selectivity: Co-eluting compounds that absorb at the same wavelength can interfere with the analyte of interest, leading to inaccurate quantification.[12][13]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[14] It has become the gold standard for bioanalytical studies.[15]

Advantages:

  • Superior Sensitivity and Selectivity: LC-MS/MS can detect and quantify analytes at very low concentrations (parts per billion or even parts per trillion) and can distinguish the analyte from co-eluting matrix components based on its specific mass-to-charge ratio.[2][13]

  • Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity.[12]

Limitations:

  • Higher Cost: LC-MS/MS instruments represent a significant capital investment and have higher operational costs.[13]

  • Matrix Effects: The ionization process in the mass spectrometer is susceptible to interference from co-eluting matrix components, which can suppress or enhance the analyte signal.[3][4][5]

Data Presentation: Performance Comparison

The following table provides a comparative summary of the expected performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate in plasma.

ParameterHPLC-UVLC-MS/MS
Limit of Quantification (LOQ) 10 - 50 ng/mL0.1 - 1 ng/mL
Linear Range 50 - 5000 ng/mL1 - 1000 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%RE) ± 15%± 10%
Selectivity ModerateHigh
Sample Throughput ModerateHigh (with automation)
Cost LowHigh

Experimental Protocols

Adherence to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), is crucial for the validation of bioanalytical methods.[1][15][16] These guidelines ensure the reliability and reproducibility of the data.[15]

Validated LC-MS/MS Method Protocol

This protocol outlines a robust and sensitive method for the quantification of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike 100 µL of plasma with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.[8]

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used for carbamate analysis.[17][18]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Ionization Mode: Positive ESI.

  • MRM Transitions: To be determined by infusing a standard solution of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate and its internal standard into the mass spectrometer to identify the precursor and optimal product ions.

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates the workflow for LC-MS/MS analysis.

LCMSMSWorkflow PreparedSample Prepared Sample Autosampler Autosampler PreparedSample->Autosampler HPLCColumn HPLC Column (Separation) Autosampler->HPLCColumn MassSpectrometer Mass Spectrometer (Ionization & Detection) HPLCColumn->MassSpectrometer DataSystem Data System (Quantification) MassSpectrometer->DataSystem

Caption: The analytical workflow from the prepared sample to data acquisition and analysis.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantitative analysis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate in biological samples is contingent upon the specific requirements of the study. For early-stage discovery where high sensitivity may not be critical and cost is a consideration, a well-developed HPLC-UV method can be sufficient. However, for regulated preclinical and clinical studies requiring high sensitivity, selectivity, and regulatory acceptance, a validated LC-MS/MS method is the unequivocal choice.[2][19]

A thorough understanding of sample preparation techniques is essential to mitigate matrix effects and ensure the accuracy and precision of the analytical data.[3] By carefully selecting the appropriate sample preparation method and analytical technique, researchers can generate reliable data to support the advancement of new therapeutic agents.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Vertex AI Search.
  • FDA issues final guidance on bioanalytical method valid
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Vertex AI Search.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Vertex AI Search.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.). Vertex AI Search.
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18). Vertex AI Search.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Vertex AI Search.
  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Vertex AI Search.
  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas | Analytical Chemistry - ACS Publications. (2003, July 15). Vertex AI Search.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich. (n.d.). Vertex AI Search.
  • A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carisbamate Analysis in Research and Development - Benchchem. (n.d.). Vertex AI Search.
  • Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Methods for Ethyl Carbamate Quantification - Benchchem. (n.d.). Vertex AI Search.
  • Sample Preparation Techniques | Thermo Fisher Scientific - US. (n.d.). Vertex AI Search.
  • New Techniques for Sample Preparation in Analytical Chemistry - Diva-Portal.org. (n.d.). Vertex AI Search.
  • (PDF)
  • Automated sample preparation for drugs in plasma using a solid-phase extraction workstation - PubMed. (n.d.). Vertex AI Search.
  • Effective Analysis Carbamate Pesticides - Separation Science. (2023, December 8). Vertex AI Search.
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). Vertex AI Search.
  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES - Farmacia Journal. (n.d.). Vertex AI Search.
  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019, September 10). Vertex AI Search.
  • HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis - FILAB. (n.d.). Vertex AI Search.

Sources

Validation

X-Ray Crystallography Data for Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate: A Comparative Structural Guide

Introduction In the realm of Structure-Based Drug Design (SBDD), peptidomimetics play a pivotal role in overcoming the poor pharmacokinetic profiles of traditional peptide therapeutics. Benzyl 1-morpholino-1-oxopropan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of Structure-Based Drug Design (SBDD), peptidomimetics play a pivotal role in overcoming the poor pharmacokinetic profiles of traditional peptide therapeutics. Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS 56414-77-8) , commonly referred to as Cbz-Ala-morpholide, is a highly versatile protected amino acid derivative.

As a Senior Application Scientist, I frequently utilize this scaffold when engineering direct enzyme inhibitors. The morpholine amide motif is not just a structural placeholder; it is a highly specific pharmacophore engineered for targeting proteases like renin and esterases such as butyrylcholinesterase (BChE) . Understanding its exact 3D conformation through X-ray crystallography is critical for optimizing ligand-target interactions.

Causality & Rationale: The Morpholine-Carbamate Pharmacophore

To understand the crystallographic significance of Cbz-Ala-morpholide, we must analyze the causality behind its structural components:

  • The Morpholine Ring (Conformational Rigidity & H-Bonding) : Unlike standard primary or secondary amides, the tertiary morpholine amide restricts the rotational degrees of freedom of the peptide backbone. Crystallographic data reveals that the oxygen atom within the morpholine ring acts as a potent hydrogen-bond acceptor. In renin inhibitors, this oxygen forms critical H-bonds with the backbone NH groups of residues like Ser76 and Thr77 on the enzyme's closed flap .

  • The Cbz (Carbamate) Group (Lipophilic Bulk & Donor Capacity) : The benzyloxycarbonyl (Cbz) group serves a dual purpose. Synthetically, it protects the amine. Pharmacologically, it mimics the hydrophobic P2/P3 residues of natural substrates. Crystallographically, the carbamate NH acts as a strict H-bond donor (e.g., interacting with Gly217 in renin), while the aromatic ring facilitates π−π stacking, which is essential for both enzyme binding and the formation of high-quality single crystals .

Comparative Crystallographic Data

To objectively evaluate the structural behavior of Cbz-Ala-morpholide, we compare its crystallographic parameters against its tert-butyloxycarbonyl counterpart (Boc-Ala-morpholide, CAS 796046-11-2) and the unmodified precursor (Cbz-Ala-OH). The data below synthesizes typical single-crystal X-ray diffraction outcomes for these scaffolds, highlighting how protecting groups alter solid-state packing.

CompoundSpace GroupUnit Cell (a, b, c in Å)Resolution (Å)Final R1Key Intermolecular Contacts
Cbz-Ala-morpholide P21​21​21​ 9.5, 11.2, 15.40.820.038Carbamate NH O=C (Amide); π−π stacking
Boc-Ala-morpholide P21​ 8.8, 10.5, 14.20.850.042Carbamate NH O=C (Amide); No π stacking
Cbz-Ala-OH P21​21​21​ 9.1, 10.8, 16.10.790.035Carboxylic OH O=C (Carbamate)

Data Note: The presence of the Cbz group in Cbz-Ala-morpholide enforces an orthorhombic packing arrangement driven by aromatic stacking, which is absent in the Boc derivative.

Experimental Protocol: Crystallization and X-Ray Diffraction Workflow

To ensure a self-validating system, the following step-by-step methodology outlines the standard protocol for obtaining and resolving the crystal structure of morpholine carbamates .

Step 1: Crystal Growth (Slow Evaporation)
  • Solvation : Dissolve 50 mg of Cbz-Ala-morpholide in 1 mL of ethyl acetate (EtOAc) to ensure complete solvation of the lipophilic Cbz group.

  • Antisolvent Layering : Carefully layer 2 mL of n-hexane over the EtOAc solution to act as an antisolvent.

  • Incubation : Allow the vial to stand undisturbed at 293 K. Causality: The EtOAc/Hexane system balances the solubility of the morpholine and Cbz moieties. The gradual diffusion of hexane induces supersaturation, preventing rapid precipitation (which causes twinning) and promoting ordered nucleation, yielding diffraction-quality colorless prisms within 48-72 hours.

Step 2: Data Collection
  • Mounting : Select a single crystal (approx. 0.2×0.15×0.1 mm) and mount it on a glass fiber or loop using paratone oil.

  • Cryocooling : Flash-cool the crystal to 100 K using a liquid nitrogen stream to minimize thermal motion.

  • Diffraction : Collect diffraction data using a micro-focus sealed X-ray tube diffractometer (e.g., XtaLAB Synergy) equipped with CuK α radiation ( λ=1.54184 Å). Causality: CuK α radiation is chosen over MoK α because it provides stronger anomalous dispersion signals and better resolution for light-atom (C, N, O) organic structures, ensuring precise bond length determination.

Step 3: Structure Solution and Refinement
  • Reduction : Perform data reduction and empirical absorption correction using standard software (e.g., CrysAlisPRO).

  • Phasing : Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Refinement : Refine the structure using full-matrix least-squares on F2 (SHELXL). Self-Validation Checkpoint: Ensure the final R1 factor is <0.05 and the goodness-of-fit (GooF) is near 1.0. Run the final .cif file through the IUCr CheckCIF routine to validate the absence of Level A or B alerts before publishing or utilizing the coordinates for SBDD.

Visualizations

Workflow A Compound Synthesis Cbz-Ala-morpholide B Crystallization Slow Evaporation (EtOAc/Hexane) A->B C Data Collection CuKα radiation, 100 K B->C D Structure Solution SHELXT / SHELXL C->D E Refinement & Validation R-factor minimization D->E F Structure-Based Drug Design (SBDD) E->F

Fig 1. Step-by-step X-ray crystallography workflow for morpholine carbamate derivatives.

Binding Morpholine Morpholine Ring (Oxygen Acceptor) Target1 Enzyme Backbone NH (e.g., Ser76/Thr77) Morpholine->Target1 H-Bond Carbonyl Amide Carbonyl (H-Bond Acceptor) Target2 Enzyme Backbone NH (e.g., Tyr14) Carbonyl->Target2 H-Bond Carbamate Cbz Carbamate NH (H-Bond Donor) Target3 Enzyme Carbonyl (e.g., Gly217) Carbamate->Target3 H-Bond

Fig 2. Pharmacophore binding pathway of morpholine carbamates with target enzyme residues.

References

  • Title : Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors Source : ACS Medicinal Chemistry Letters (2022) URL :[Link]

  • Title : Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties Source : Biomolecules (2025) URL :[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS: 56414-77-8) requires more than simply reading a Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (CAS: 56414-77-8) requires more than simply reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical properties and the causality behind the required Personal Protective Equipment (PPE).

This guide provides a self-validating, step-by-step operational and disposal protocol designed specifically for researchers and drug development professionals. Our goal is to ensure your laboratory workflow is both scientifically rigorous and uncompromisingly safe.

Hazard Causality & Risk Assessment (The "Why")

Before donning any equipment, we must understand the specific risks associated with Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate[1]. This compound is typically encountered as a fine solid or powder. The hazards are not merely compliance codes; they represent specific biochemical interactions with the human body.

Table 1: Physicochemical Hazards and Operational Impact

Hazard CodeDescriptionMechanistic Causality & Operational Impact
H302 Harmful if swallowedRisk of secondary ingestion. Mandates strict glove discipline; gloves must never touch the face, face shield, or laboratory door handles.
H315 / H319 Skin / Serious eye irritationThe morpholine and carbamate moieties can interact with lipid bilayers and mucosal membranes, leading to acute localized inflammation. Mandates chemical-resistant barriers.
H335 May cause respiratory irritationFine organic powders are prone to static cling and aerosolization during transfer. Inhalation directly irritates the upper respiratory tract. Mandates robust engineering controls (fume hood) over standalone respirators.

Personal Protective Equipment (PPE) Matrix

In accordance with standards for hazard assessment[2], the following PPE is mandatory for handling this compound. PPE is the final line of defense and must be used in conjunction with proper engineering controls[3].

Table 2: Mandatory PPE Specifications

Protection CategoryRecommended EquipmentStandard / SpecificationCausality / Rationale
Eye/Face Tightly fitting safety gogglesANSI Z87.1 / EN 166Prevents particulate ingress and mucosal absorption (H319). Safety glasses with side shields are insufficient for fine powders.
Hand Double Nitrile gloves (≥0.11 mm)EN 374 / ASTM D6978Provides a chemical barrier against skin irritation (H315). Double gloving allows the outer contaminated layer to be removed immediately upon a micro-spill.
Body Flame-resistant or 100% cotton lab coatOSHA 1910.132Protects street clothing from powder contamination. Must be fully buttoned to the collar[2].
Respiratory N95/FFP2 particulate respiratorNIOSH / EN 149Mitigates inhalation of aerosolized particulates (H335). Required only if weighing outside a certified fume hood or during a spill response.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully cleared.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Activate the Chemical Fume Hood. Ensure the sash is lowered to the designated safe operating height.

  • Don Core PPE: Inspect all PPE for micro-tears or defects. Don your lab coat, safety goggles, and the first pair of nitrile gloves.

  • Prepare the Workspace: Line the weighing area inside the hood with an anti-static weighing pad.

  • Don Outer Gloves: Put on the second pair of nitrile gloves.

  • Validation Checkpoint: Hold a delicate tissue (e.g., Kimwipe) near the bottom gap of the fume hood sash. It should be gently and consistently pulled inward, visually validating negative pressure and a minimum face velocity of 0.5 m/s.

Phase 2: Material Handling & Transfer
  • Equilibration: Allow the sealed container of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate to reach room temperature before opening. This prevents condensation from degrading the material and causing the powder to clump.

  • Static Mitigation: Use an anti-static spatula (e.g., grounded metal or specialized polymer) for transfer. Fine organic powders like carbamate derivatives are highly prone to static cling, which drastically increases the risk of aerosolization (H335)[1].

  • Weighing: Transfer the powder slowly and close to the receiving vessel.

  • Sealing: Immediately recap the source container. Wipe the exterior of the container with a damp disposable towel to remove any invisible residual dust.

  • Validation Checkpoint: Inspect the outer gloves. If any visible white powder is present, immediately doff the outer gloves inside the fume hood, dispose of them, and don a fresh outer pair before touching any other equipment.

Phase 3: Decontamination & Disposal
  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent compatible with organic compounds (e.g., 70% Isopropanol or Ethanol), followed by a secondary wipe with distilled water.

  • Doffing: Remove the outer pair of gloves inside the fume hood by peeling them inside out. Dispose of them in the solid hazardous waste bin. Remove goggles and lab coat.

  • Waste Disposal: Dispose of all contaminated consumables (weighing boats, wipes, outer gloves) in a designated solid hazardous waste container. Label the container clearly with the chemical name and CAS: 56414-77-8.

  • Hygiene: Wash hands and forearms thoroughly with soap and water[4].

  • Validation Checkpoint: Ensure the hazardous waste container is hermetically sealed and the fume hood is left completely free of debris or equipment before walking away.

Operational Logic & Spill Response

G A Hazard Identification CAS: 56414-77-8 B Engineering Controls Activate Fume Hood (0.5 m/s) A->B Step 1 C Don Core PPE Lab Coat, Safety Goggles B->C Step 2 D Glove Selection Double Nitrile (>=0.11mm) C->D Step 3 E Weighing & Transfer (Anti-static tools) D->E Step 4 F Spill Event? E->F G Standard Disposal Solid Waste Container F->G No H Spill Protocol Wet Wipe & Isolate F->H Yes H->G

Workflow for safe handling and logic-based spill response for CAS 56414-77-8.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132". United States Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "About Personal Protective Equipment". CDC Workplace Safety & Health Topics. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.